Scopine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-9-5-2-4(10)3-6(9)8-7(5)11-8;/h4-8,10H,2-3H2,1H3;1H/t4?,5-,6+,7-,8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBRAOXIMQHVCR-QYRWGYAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85700-55-6 | |
| Record name | (1alpha,2beta,4beta,5alpha,7beta)-9-Methyl-3-oxa-9-azatricyclo(3.3.1.02.4)nonan-7-ol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085700556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1α,2β,4β,5α,7β)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02.4]nonan-7-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of Action of Scopine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scopine (B3395896) hydrochloride, a tropane (B1204802) alkaloid and a principal active metabolite of scopolamine (B1681570), exerts its pharmacological effects primarily through competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). As a non-selective antagonist, it exhibits affinity for all five muscarinic receptor subtypes (M1-M5), thereby modulating a wide array of physiological functions governed by the parasympathetic nervous system. This technical guide provides an in-depth exploration of the mechanism of action of scopine hydrochloride, including its receptor binding profile, downstream signaling consequences, and detailed experimental protocols for its characterization.
Introduction
This compound is a derivative of tropane alkaloids, a class of compounds naturally found in plants of the Solanaceae family.[1] It is recognized as an anticholinergic agent, acting by blocking the effects of the neurotransmitter acetylcholine at muscarinic receptors.[1] This antagonistic action forms the basis of its physiological effects, which include smooth muscle relaxation, reduced secretions, and effects on the central nervous system.[1] This document serves as a comprehensive resource for understanding the molecular interactions and cellular consequences of this compound's engagement with its targets.
Receptor Binding Profile
The primary molecular targets of this compound are the muscarinic acetylcholine receptors, a family of G-protein coupled receptors (GPCRs) with five distinct subtypes (M1, M2, M3, M4, and M5). While direct and extensive binding data for this compound is limited in publicly available literature, the data for its parent compound, scopolamine, provides a robust proxy for its binding characteristics.[2][3] Scopolamine, and by extension scopine, is a competitive antagonist, meaning it binds to the same site as acetylcholine but does not activate the receptor.[3]
Data Presentation: Binding Affinities
The following table summarizes the binding affinities (Ki) of scopolamine for the five human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| Scopolamine | 0.83 | 5.3 | 0.34 | 0.38 | 0.34 |
Data compiled from publicly available sources. Experimental conditions may vary.[3][4]
This compound also exhibits high selectivity for muscarinic receptors over nicotinic acetylcholine receptors, with a reported IC50 value of 3 µM for muscarinic receptors and >500 µM for nicotinic receptors.
Downstream Signaling Pathways
The antagonistic action of this compound at muscarinic receptors directly impacts intracellular signaling cascades. The specific pathway affected is dependent on the G-protein to which the muscarinic receptor subtype is coupled.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[3] Upon agonist binding, Gq/11 activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). DAG, in conjunction with elevated Ca2+, activates protein kinase C (PKC). By blocking the activation of these receptors, this compound inhibits this cascade, preventing the rise in intracellular calcium and subsequent cellular responses.
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Agonist activation of M2 and M4 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Gi/o activation can also lead to the opening of G-protein-coupled inwardly-rectifying potassium channels (GIRKs), causing membrane hyperpolarization. This compound's antagonism of M2 and M4 receptors prevents these inhibitory effects, thereby maintaining or increasing cAMP levels and preventing agonist-induced hyperpolarization.
Mandatory Visualizations: Signaling Pathways
Experimental Protocols
The following protocols provide detailed methodologies for characterizing the interaction of this compound with muscarinic receptors.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of this compound for each muscarinic receptor subtype by measuring its ability to displace a radiolabeled antagonist.
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Prepare a solution of a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]NMS), at a concentration close to its dissociation constant (Kd).
-
Prepare a high concentration solution of a non-labeled antagonist, such as atropine (1 µM), for determining non-specific binding.
-
-
Incubation: In a 96-well filter plate, add the assay buffer, cell membranes (10-20 µg protein), and one of the following:
-
Buffer only (for total binding).
-
Atropine solution (for non-specific binding).
-
A specific dilution of this compound.
-
-
Initiate Binding: Add the [3H]NMS solution to each well to initiate the binding reaction.
-
Equilibration: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[2]
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium via Gq-coupled muscarinic receptors (M1, M3, M5).
-
Cell Culture: Plate cells stably expressing the M1, M3, or M5 receptor subtype in a 96-well, black-walled, clear-bottom plate and grow to confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Incubation: Incubate the dye-loaded cells with varying concentrations of this compound or vehicle control.
-
Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to all wells to stimulate the receptor.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of agonist response against the logarithm of the this compound concentration.
-
Determine the IC50 value for this compound's inhibition of the agonist-induced calcium response.
-
cAMP Accumulation Assay
This functional assay assesses the ability of this compound to block the agonist-induced inhibition of adenylyl cyclase via Gi-coupled muscarinic receptors (M2, M4).
-
Cell Culture: Culture cells stably expressing the M2 or M4 receptor subtype.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with a combination of forskolin (B1673556) (to elevate basal cAMP levels) and a muscarinic agonist (e.g., carbachol).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based assays).
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value for this compound's reversal of the agonist-induced decrease in cAMP.
-
Conclusion
This compound functions as a non-selective competitive antagonist of all five muscarinic acetylcholine receptor subtypes. Its mechanism of action involves the direct blockade of acetylcholine binding, leading to the inhibition of downstream signaling pathways coupled to Gq/11 (for M1, M3, M5) and Gi/o (for M2, M4) proteins. This comprehensive guide provides the foundational knowledge and detailed experimental protocols necessary for the continued investigation and development of this compound and its derivatives for therapeutic applications. The provided data and methodologies will aid researchers in further elucidating the nuanced pharmacology of this important tropane alkaloid.
References
Scopine Hydrochloride as a Metabolite of Scopolamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopolamine (B1681570), a tropane (B1204802) alkaloid with well-established anticholinergic properties, undergoes extensive metabolism in the body. While a significant portion of research has focused on the parent compound, the characterization of its metabolites is crucial for a comprehensive understanding of its pharmacological and toxicological profile. Among these metabolites, scopine (B3395896), formed through the hydrolysis of the ester bond of scopolamine, has garnered interest. This technical guide provides a detailed overview of scopine hydrochloride as a metabolite of scopolamine, summarizing the current state of knowledge on its metabolic pathway, analytical detection methods, and the existing, albeit limited, quantitative data. This document is intended to serve as a resource for researchers and professionals involved in drug metabolism, pharmacokinetics, and analytical chemistry.
Metabolic Pathway of Scopolamine to Scopine
The biotransformation of scopolamine is a complex process primarily occurring in the liver. The formation of scopine is a key hydrolytic step in the metabolism of scopolamine.
The primary metabolic pathways for scopolamine include:
-
Hydrolysis: The ester linkage in scopolamine is hydrolyzed to form scopine and tropic acid. While this reaction can occur non-enzymatically under certain conditions, it is primarily mediated by esterases in the body.
-
Oxidative Demethylation: The N-methyl group of the tropane ring can be removed, a reaction often catalyzed by cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily[1].
-
Conjugation: Scopolamine and its metabolites can undergo conjugation reactions, such as glucuronidation, to form more water-soluble compounds that are readily excreted[2][3].
While CYP3A4 is implicated in the overall metabolism of scopolamine, the specific carboxylesterases responsible for the hydrolysis of scopolamine to scopine in humans have not been definitively identified[4]. Carboxylesterases are a superfamily of enzymes known to hydrolyze a wide variety of ester-containing drugs.
A study in rats identified at least 18 metabolites of scopolamine in urine, including scopine, norscopine, tropic acid, and various hydroxylated and conjugated forms[4]. This highlights the complexity of scopolamine's metabolic fate and the species-specific differences that may exist.
Figure 1: Simplified metabolic pathway of scopolamine to scopine.
Quantitative Data on Scopine Formation
A significant challenge in the study of scopine as a metabolite is the lack of robust quantitative data, particularly in humans. While scopine has been identified as a metabolite in animal models, its quantitative contribution to the overall metabolism of scopolamine is not well-established[4].
| Parameter | Finding in Animal Studies (Rats) | Finding in Human Studies | Reference |
| Scopine Identification | Identified as one of at least 18 metabolites in urine. | Qualitative identification is suggested but not definitively quantified in routine clinical studies. | [4] |
| Quantitative Data | Not quantified as a percentage of the administered scopolamine dose. | Data on urinary excretion levels of scopine are not readily available. Less than 5% of scopolamine is excreted unchanged. | [4] |
The limited quantitative data underscores the need for further research to determine the extent of scopolamine's conversion to scopine in different species, including humans. Such data would be invaluable for developing more comprehensive pharmacokinetic models of scopolamine.
Experimental Protocols for Analysis
The analysis of scopine, often in conjunction with scopolamine and other metabolites, in biological matrices typically involves sophisticated analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for sample preparation and analysis that can be adapted for the quantification of scopine.
Sample Preparation from Biological Matrices
Effective sample preparation is critical for removing interfering substances and concentrating the analyte of interest.
1. Liquid-Liquid Extraction (LLE) for Plasma Samples:
-
Objective: To extract scopolamine and its metabolites from plasma.
-
Procedure:
-
To 500 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog of scopine or scopolamine).
-
Add 100 µL of a basifying agent (e.g., 0.2 M NaOH) and vortex.
-
Add 3 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
2. Solid-Phase Extraction (SPE) for Urine Samples:
-
Objective: To clean up and concentrate scopine from a complex urine matrix.
-
Procedure:
-
To 1 mL of urine, add an internal standard.
-
If analyzing for conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase/sulfatase may be required prior to extraction.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the urine sample onto the conditioned cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is the instrument of choice for its high sensitivity and selectivity.
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for tropane alkaloids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for scopine and its internal standard are monitored.
-
Figure 2: General experimental workflow for the analysis of scopine.
Conclusion and Future Directions
Scopine is a recognized metabolite of scopolamine, formed through the hydrolysis of the parent drug. While its qualitative presence has been confirmed in animal studies, a significant gap exists in the quantitative understanding of this metabolic pathway, particularly in humans. The development and validation of sensitive and specific analytical methods, such as LC-MS/MS, are crucial for accurately quantifying scopine in biological fluids.
Future research should focus on:
-
Quantitative in vivo studies: To determine the percentage of scopolamine converted to scopine in various species, including humans.
-
Enzyme characterization: To identify the specific carboxylesterases responsible for scopolamine hydrolysis.
-
Pharmacokinetic modeling: To develop comprehensive models that include scopine as a metabolite to better predict the overall disposition of scopolamine.
Addressing these research gaps will provide a more complete picture of scopolamine's metabolism and contribute to a better understanding of its pharmacology and toxicology. This, in turn, will be invaluable for drug development professionals in optimizing the therapeutic use of scopolamine and related compounds.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of scopolamine and its eighteen metabolites in rat urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Alkaloid: A Technical Guide to the Natural Sources and Derivatization of Scopine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopine (B3395896), a tropane (B1204802) alkaloid with a unique epoxy bridge, represents a molecule of significant interest in the pharmaceutical industry. While not a major bioactive compound in its natural state, it serves as a crucial chiral precursor in the synthesis of various anticholinergic drugs. This technical guide provides an in-depth exploration of the natural origins of scopine, focusing on its relationship with its precursor, scopolamine (B1681570). It details the biosynthetic pathway, methods for its isolation and conversion, and analytical techniques for its quantification. This document is intended to be a comprehensive resource for researchers and professionals involved in natural product chemistry and drug development.
Natural Occurrence and Biosynthesis
Scopine is found in various plants belonging to the Solanaceae family, often alongside other tropane alkaloids like scopolamine and hyoscyamine (B1674123).[1][2] Notable plant sources include species of Mandragora, Senecio, and Scopolia. However, the direct isolation of scopine from these plants is often not the primary route for its acquisition due to typically low concentrations. The more common and economically viable approach is the semi-synthesis from the more abundant alkaloid, scopolamine.
Quantitative Data on Precursor Alkaloids in Scopolia carniolica
The following table summarizes the content of scopolamine and atropine (B194438) (a related tropane alkaloid) in different organs of Scopolia carniolica, providing an indication of the potential for scopine extraction after hydrolysis of scopolamine.
| Plant Organ | Scopolamine Content (µg/g dry weight) | Atropine Content (µg/g dry weight) |
| Flower | 619 | 492 |
| Leaf | 1103 | 1615 |
| Root | 346 | 1945 |
| Average | 692 | 1379 |
Data sourced from Fatur, K., et al. (2021).[3]
Biosynthetic Pathway of Tropane Alkaloids
The biosynthesis of scopine is intricately linked to the well-established tropane alkaloid pathway, which originates from the amino acid L-ornithine. This complex series of enzymatic reactions, primarily occurring in the plant roots, leads to the formation of the characteristic tropane ring system. Scopolamine is synthesized from hyoscyamine in a two-step process catalyzed by hyoscyamine 6β-hydroxylase (H6H).[4][5][6][7] Scopine is then derived from scopolamine.
Caption: Biosynthetic pathway of tropane alkaloids leading to scopine.
Experimental Protocols
Extraction of Scopolamine from Plant Material (General Protocol)
This protocol outlines a general procedure for the extraction of tropane alkaloids, including scopolamine, from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., Scopolia carniolica rhizomes)
-
Ammonia (B1221849) solution (25%)
-
Sulfuric acid (dilute)
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Filter paper
Procedure:
-
Macerate the powdered plant material with a mixture of methanol and ammonia solution for 24 hours at room temperature.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Acidify the resulting extract with dilute sulfuric acid to a pH of approximately 2-3.
-
Extract the acidified solution with chloroform to remove non-alkaloidal compounds. Discard the chloroform layer.
-
Make the aqueous layer alkaline (pH 9-10) with ammonia solution.
-
Extract the alkaline solution multiple times with chloroform.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the chloroform to yield the crude alkaloid extract containing scopolamine. Further purification can be achieved using chromatographic techniques.
Synthesis of Scopine via Reductive Hydrolysis of Scopolamine Hydrobromide
This protocol describes a common and high-yielding method for the preparation of scopine from scopolamine hydrobromide.
Materials:
-
Scopolamine hydrobromide trihydrate
-
Absolute ethanol
-
Sodium borohydride (B1222165) (NaBH₄)
-
Hydrobromic acid (HBr)
-
Tetrahydrofuran (B95107) (THF)
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Suspend scopolamine hydrobromide trihydrate in absolute ethanol in a flask equipped with a magnetic stirrer and cool the mixture to 0-5°C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the suspension, maintaining the temperature below 10°C.
-
Stir the reaction mixture at 0-5°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until all the scopolamine is consumed.
-
Once the reaction is complete, slowly add hydrobromic acid (1.2-1.8 molar equivalents relative to the starting scopolamine) to the reaction mixture while maintaining the temperature below 10°C.
-
Add tetrahydrofuran (THF) to the mixture to induce the crystallization of scopine hydrobromide.
-
Collect the crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum at a temperature not exceeding 50°C.
Preparation of Scopine Hydrochloride
This compound can be prepared from the scopine base obtained after the hydrolysis of scopolamine.
Materials:
-
Scopine base
-
Dry diethyl ether or isopropanol
-
Hydrochloric acid (gas or concentrated solution)
-
Stirring apparatus
Procedure:
-
Dissolve the scopine base in dry diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the solution or add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.
-
The this compound will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold dry diethyl ether, and dry under vacuum.
Experimental and Analytical Workflows
The following diagrams illustrate a typical workflow for the production and analysis of scopine and its hydrochloride salt.
Caption: General workflow for the production of this compound from plant sources.
Caption: Analytical workflow for the quantification of scopine.
Conclusion
While scopine is a naturally occurring tropane alkaloid, its practical acquisition for pharmaceutical applications is predominantly achieved through the chemical modification of the more abundant natural product, scopolamine. This guide has provided a comprehensive overview of the natural sources of scopolamine, detailed protocols for its extraction and subsequent conversion to scopine and its hydrochloride salt, and workflows for its production and analysis. A thorough understanding of these processes is essential for researchers and professionals aiming to utilize this valuable chiral intermediate in the development of novel therapeutics. The provided data and methodologies serve as a foundational resource for further research and process optimization in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Scopolia carniolica var. hladnikiana: Alkaloidal Analysis and Potential Taxonomical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scopolamine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of Tropane Alkaloids’ Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
molecular weight and formula of scopine hydrochloride
An In-depth Technical Guide to Scopine (B3395896) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scopine hydrochloride is a tropane (B1204802) alkaloid and a significant metabolite of the anticholinergic drug scopolamine (B1681570). Its unique chemical structure and biological activity make it a molecule of interest in neuroscience and drug development. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, biological activity, and analytical characterization. Detailed experimental protocols and visual workflows are presented to facilitate its practical application in a research setting.
Chemical Properties and Structure
This compound is the hydrochloride salt of scopine. It is a white to off-white crystalline solid.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄ClNO₂ | [1] |
| Molecular Weight | 191.66 g/mol | |
| CAS Number | 85700-55-6 | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water |
Synthesis of this compound
This compound is typically synthesized via the reductive cleavage of scopolamine. The following protocol is a representative method for its laboratory-scale synthesis.
Experimental Protocol: Synthesis from Scopolamine Hydrobromide
This protocol describes the synthesis of this compound from scopolamine hydrobromide through reductive hydrolysis using sodium borohydride (B1222165).
Materials:
-
Scopolamine hydrobromide trihydrate
-
Absolute Ethanol (B145695)
-
Sodium borohydride (NaBH₄)
-
Deionized Water
-
Diethyl ether
-
2M Hydrochloric acid in diethyl ether
Procedure:
-
Suspend scopolamine hydrobromide trihydrate in absolute ethanol in a reaction vessel.
-
Cool the suspension to 0°C using an ice bath.
-
Add sodium borohydride to the suspension in portions, ensuring the internal temperature does not exceed 30°C.
-
After the addition is complete, add water to the reaction mixture.
-
Allow the reaction to proceed until completion (monitoring by TLC or LC-MS is recommended).
-
Upon completion, add diethyl ether to the reaction mixture.
-
Cool the mixture again to 0°C.
-
Acidify the mixture to a pH of approximately 2 by the dropwise addition of 2M hydrochloric acid in diethyl ether.
-
The precipitated this compound is then isolated by filtration.
-
The solid is washed with diethyl ether and dried under a vacuum.
dot
Caption: Experimental workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
Scopine is an active metabolite of the muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, scopolamine. It exhibits its own biological effects by interacting with muscarinic receptors, which are G protein-coupled receptors (GPCRs) involved in a wide range of physiological functions.
Muscarinic Acetylcholine Receptor Signaling Pathway
Muscarinic receptors are classified into five subtypes (M1-M5). Scopine, as an antagonist, blocks the binding of the endogenous neurotransmitter acetylcholine (ACh) to these receptors, thereby inhibiting downstream signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while M2 and M4 subtypes couple to Gi/o proteins.
The binding of an agonist like acetylcholine to Gq/11-coupled muscarinic receptors activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade is inhibited by scopine.
dot
Caption: Antagonistic action of scopine on the muscarinic acetylcholine receptor signaling pathway.
Analytical Methods for Characterization
The purity and identity of this compound are critical for its use in research and development. Several analytical techniques are employed for its characterization.
Table 2: Analytical Techniques for this compound
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation |
Experimental Protocol: HPLC Method for Purity Analysis
This protocol provides a general method for the analysis of this compound purity using reverse-phase HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from high aqueous to high organic content (e.g., 5% B to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase (initial conditions) at a concentration of 1 mg/mL. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Processing: Determine the retention time of this compound from the standard chromatogram. Calculate the purity of the sample by comparing the peak area of the main peak to the total peak area of all peaks in the chromatogram.
dot
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
This technical guide has provided a detailed overview of this compound, covering its fundamental chemical properties, a practical synthesis protocol, its mechanism of action as a muscarinic antagonist, and a standard analytical method for its characterization. The provided information, tables, and diagrams are intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this important tropane alkaloid.
References
The Role of Scopine Hydrochloride in Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scopine (B3395896) hydrochloride, a tropane (B1204802) alkaloid and an active metabolite of scopolamine (B1681570), plays a significant role in neurotransmission primarily through its interaction with the cholinergic system. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its binding affinity to muscarinic acetylcholine (B1216132) receptors, its influence on acetylcholine release, and its interactions with other key neurotransmitter systems. Detailed experimental protocols for cited methodologies are provided to facilitate further research and drug development.
Introduction
Scopine hydrochloride is a derivative of tropane alkaloids, naturally occurring compounds found in plants of the Solanaceae family, such as belladonna.[1] It is recognized as an active metabolite of the well-known antimuscarinic agent, scopolamine.[2] Its primary pharmacological action is the blockade of muscarinic acetylcholine receptors, which positions it as a modulator of cholinergic neurotransmission throughout the central and peripheral nervous systems.[1] This guide will explore the core aspects of this compound's interaction with neurotransmitter systems, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways.
Mechanism of Action: Cholinergic System Modulation
The principal mechanism through which this compound exerts its effects is by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][3] By binding to these receptors, it prevents the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating downstream signaling cascades.
Receptor Binding Affinity
While specific binding affinity data for this compound is not extensively documented in publicly available literature, the data for its parent compound, scopolamine, provides a strong and relevant proxy. Scopolamine is a non-selective muscarinic antagonist, exhibiting high affinity for all five muscarinic receptor subtypes (M1-M5).
| Receptor Subtype | Scopolamine Ki (nM) |
| M1 | ~1.1 |
| M2 | ~1.9 |
| M3 | ~1.3 |
| M4 | ~1.0 |
| M5 | ~2.0 |
| Data compiled from multiple sources; experimental conditions may vary. |
Scopine itself has been shown to bind to muscarinic acetylcholine receptors with an IC50 value of 3 µM and is selective for these over nicotinic acetylcholine receptors (IC50 = >500 µM).[2][4]
Impact on Acetylcholine Release
Paradoxically, as a muscarinic receptor antagonist, this compound's parent compound, scopolamine, has been demonstrated to increase the extracellular levels of acetylcholine in various brain regions. This effect is attributed to the blockade of presynaptic M2 autoreceptors, which normally function to inhibit further acetylcholine release.
In vivo microdialysis studies in rats have shown that systemic administration of scopolamine leads to a significant increase in acetylcholine release in the frontal cortex, hippocampus, and striatum.[5][6] For instance, scopolamine administered at a dose of 0.5 mg/kg subcutaneously markedly increased ACh release in these regions.[5] Another study reported a 10- to 20-fold increase in hippocampal ACh overflow following a 1 mg/kg intraperitoneal injection of scopolamine.[2]
Interaction with Other Neurotransmitter Systems
The influence of this compound extends beyond the cholinergic system, with evidence suggesting interactions with dopaminergic, serotonergic, and noradrenergic pathways. These interactions are critical for understanding the compound's full pharmacological profile.
Dopaminergic System
The relationship between the cholinergic and dopaminergic systems is complex and region-specific. Studies on scopolamine suggest an indirect modulation of dopamine (B1211576) neurotransmission. For example, acute scopolamine treatment has been shown to decrease the metabolism of dopamine in the rat hippocampus and frontal cortex, as indicated by reduced levels of the dopamine metabolites DOPAC and HVA.[7] However, scopolamine did not appear to affect dopamine turnover in the striatum and nucleus accumbens.[7] Other research indicates that scopolamine does not increase dopamine release in the striatum.
Serotonergic System
There is evidence of potential interactions between scopolamine and the serotonergic system. Co-administration of scopolamine with selective serotonin (B10506) reuptake inhibitors (SSRIs) may lead to enhanced anticholinergic effects and potential serotonergic effects.[2] This suggests a need for careful consideration when these agents are used concurrently.
Noradrenergic System
The interaction of this compound with the noradrenergic system is less well-documented. However, some studies have shown that scopolamine can have a synergistic antidepressant-like effect when combined with the norepinephrine (B1679862) reuptake inhibitor reboxetine, suggesting a potential interplay between the cholinergic and noradrenergic systems.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol outlines a general method for determining the binding affinity of a compound like this compound to muscarinic receptors using a radiolabeled ligand such as [3H]-N-methylscopolamine ([3H]NMS).
Objective: To determine the inhibition constant (Ki) of this compound for muscarinic acetylcholine receptors.
Materials:
-
Rat brain tissue (e.g., cortex, hippocampus)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]-N-methylscopolamine (Radioligand)
-
This compound (unlabeled competitor)
-
Atropine (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]NMS, and varying concentrations of this compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific [3H]NMS binding) and calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis
This protocol describes a general procedure for measuring the effect of this compound on extracellular acetylcholine levels in the brain of a freely moving rat.
Objective: To quantify changes in extracellular acetylcholine concentrations in a specific brain region following administration of this compound.
Materials:
-
Adult rat
-
Stereotaxic apparatus
-
Microdialysis probe and guide cannula
-
Surgical instruments
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical detection
-
Fraction collector
Procedure:
-
Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula into the target brain region (e.g., hippocampus).
-
Recovery: Allow the animal to recover from surgery for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant, slow flow rate.
-
Baseline Collection: Collect dialysate samples at regular intervals to establish a stable baseline of acetylcholine levels.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection).
-
Post-Drug Collection: Continue collecting dialysate samples to measure changes in acetylcholine levels.
-
Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC-ECD.
Signaling Pathways
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate their effects through different intracellular signaling cascades depending on the receptor subtype.
-
M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
By blocking these receptors, this compound prevents the initiation of these signaling cascades by acetylcholine.
Conclusion
This compound is a potent modulator of cholinergic neurotransmission, acting as a competitive antagonist at all five muscarinic acetylcholine receptor subtypes. Its primary effect is the blockade of acetylcholine-mediated signaling, which paradoxically leads to an increase in extracellular acetylcholine levels through the inhibition of presynaptic autoreceptors. Furthermore, emerging evidence points to its influence on other critical neurotransmitter systems, including the dopaminergic, serotonergic, and noradrenergic pathways. A thorough understanding of these multifaceted interactions is essential for the continued investigation of this compound and its derivatives in both basic research and clinical applications. The experimental protocols and data presented in this guide provide a foundational resource for professionals in the field of neuroscience and drug development.
References
- 1. Muscarinic regulation of dopamine and glutamate transmission in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raised glucose levels enhance scopolamine-induced acetylcholine overflow from the hippocampus: an in vivo microdialysis study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of hippocampal norepinephrine release as measured by microdialysis perfusion: pharmacological and behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Features of ligand binding in homogenate and section preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Scopine Hydrochloride from Scopolamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopine (B3395896) is a valuable chiral intermediate in the synthesis of various anticholinergic drugs, most notably tiotropium (B1237716) bromide, a long-acting bronchodilator for managing Chronic Obstructive Pulmonary Disease (COPD).[1] The efficient and high-purity synthesis of scopine is, therefore, of significant interest. While classical hydrolysis of the ester bond in scopolamine (B1681570) can yield scopine, the most common and industrially scalable method involves the reductive cleavage of the tropic acid moiety from scopolamine hydrobromide using a reducing agent like sodium borohydride (B1222165).[1] This document provides detailed protocols for the synthesis of scopine hydrochloride from scopolamine, focusing on the prevalent reductive hydrolysis method.
Reaction Pathway: Reductive Hydrolysis
The conversion of scopolamine to scopine via reductive hydrolysis utilizes a reducing agent to cleave the ester bond. The most frequently cited method employs sodium borohydride in an alcoholic solvent.[1] The reaction involves the reduction of the ester to the corresponding alcohols. A subsequent work-up is necessary to break down borate (B1201080) complexes.[1]
Experimental Protocols
Two detailed protocols for the synthesis of this compound from scopolamine hydrobromide trihydrate are presented below, one for a laboratory scale and another for a larger scale production.
Laboratory Scale Synthesis of this compound
This protocol is adapted from a comparative example in patent literature.[1]
Materials:
-
Scopolamine hydrobromide trihydrate (10.0 g, 22.84 mmol)[1]
-
Absolute ethanol (B145695) (100 mL)[1]
-
Sodium borohydride (4.0 g, 105.7 mmol)[1]
-
Water (4.8 mL)[1]
-
Diethyl ether (50 mL)[1]
-
2M Hydrochloric acid in diethyl ether[1]
Procedure:
-
Suspend scopolamine hydrobromide trihydrate in absolute ethanol in a reaction vessel and cool to approximately 0 °C.[1]
-
Add sodium borohydride portion-wise, ensuring the internal temperature is maintained at a maximum of 30 °C.[1]
-
Add water to the reaction mixture.[1]
-
Stir the reaction for 3.5 hours, monitoring for completion.[1]
-
Upon completion, add diethyl ether.[1]
-
Cool the reaction mixture to 0 °C and acidify to a pH of about 2 with 2M hydrochloric acid in diethyl ether.[1]
-
Isolate the precipitated this compound by filtration.[1]
Optimized Large-Scale Production of Scopine Hydrobromide
This protocol is an example of a scaled-up process for higher yields and purity.[1]
Materials:
-
Scopolamine hydrobromide trihydrate (100 g, 228.2 mmol)[1]
-
Ethanol (1 L)[1]
-
Sodium borohydride (30.2 g, 798.7 mmol)[1]
-
Hydrobromic acid (HBr) solution[1]
Procedure:
-
Suspend scopolamine hydrobromide trihydrate in ethanol in a suitable reactor and cool the mixture to 0 °C.[1]
-
Add sodium borohydride portion-wise to the suspension.[1]
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.[1]
-
Filter the inorganic salts from the reaction mixture.[1]
-
Concentrate the filtrate.[1]
-
Add hydrobromic acid to the concentrated filtrate to precipitate scopine hydrobromide.[1]
-
Isolate the crystalline scopine hydrobromide by filtration and dry under vacuum.[1]
Data Presentation
The following tables summarize quantitative data from various reported syntheses of scopine salts from scopolamine.
Table 1: Laboratory Scale Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | Scopolamine hydrobromide trihydrate | [1] |
| Amount of Starting Material | 10.0 g (22.84 mmol) | [1] |
| Reducing Agent | Sodium borohydride | [1] |
| Amount of Reducing Agent | 4.0 g (105.7 mmol) | [1] |
| Solvent | Absolute ethanol | [1] |
| Solvent Volume | 100 mL | [1] |
| Reaction Temperature | 0 °C to 30 °C | [1] |
| Reaction Time | 3.5 hours | [1] |
| Product | This compound | [1] |
Table 2: Large-Scale Production of Scopine Hydrobromide
| Parameter | Value | Reference |
| Starting Material | Scopolamine hydrobromide trihydrate | [1] |
| Amount of Starting Material | 100 g (228.2 mmol) | [1] |
| Reducing Agent | Sodium borohydride | [1] |
| Amount of Reducing Agent | 30.2 g (798.7 mmol) | [1] |
| Solvent | Ethanol | [1] |
| Solvent Volume | 1 L | [1] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Product | Scopine hydrobromide | [1] |
| Yield | 88.2% | [2] |
Process Parameters and Product Quality
Careful control of reaction conditions is crucial to maximize yield and minimize the formation of impurities.[1] The primary organic impurity is scopoline, which can form under certain conditions.[1] Inorganic impurities, mainly borate salts from sodium borohydride, must be effectively removed during the work-up.[1] The presence of these impurities can negatively impact the yield and purity of subsequent synthetic steps.[1]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of Tiotropium Bromide from Scopine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiotropium (B1237716) bromide is a long-acting muscarinic antagonist (LAMA) used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its synthesis is a critical process for the pharmaceutical industry. This document provides detailed application notes and protocols for the synthesis of tiotropium bromide, utilizing scopine (B3395896) hydrochloride as a key precursor. The synthesis generally proceeds through a two-step process: esterification of scopine with a derivative of di-(2-thienyl)acetic acid, followed by quaternization of the resulting scopine ester intermediate with methyl bromide.[3]
Signaling Pathway of Tiotropium Bromide
Tiotropium bromide functions as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors in the airways.[4] By blocking primarily the M3 muscarinic receptors on smooth muscle cells, it prevents bronchoconstriction and leads to bronchodilation.[1][4]
Caption: Signaling pathway of Tiotropium Bromide's antagonism at the M3 muscarinic receptor.
Synthetic Pathway Overview
The synthesis of tiotropium bromide from scopine hydrochloride involves the initial liberation of the free base scopine, followed by esterification and quaternization.
Caption: General synthetic pathway of tiotropium bromide from this compound.
Quantitative Data Summary
The following table summarizes reported yields for the key steps in the synthesis of tiotropium bromide from scopine, based on various patented methods.
| Step | Reactants | Key Reagents/Solvents | Yield (%) | Reference |
| Esterification | Scopine, di-(2-thienyl)acetic acid | EDC, DMAP, Dichloromethane | 83% | [3] |
| Quaternization | Scopine ester, Methyl bromide solution | Acetonitrile | 94% | [3] |
| Overall Process | Quaternized scopine ester | Oxygen-saturated acetonitrile, Triethylamine | 74% | [3] |
Experimental Protocols
Protocol 1: Esterification of Scopine
This protocol details the formation of the scopine ester intermediate.
Materials:
-
Scopine (15.5 g)
-
di-(2-thienyl)acetic acid (24.6 g)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (17.1 g)
-
4-Dimethylaminopyridine (DMAP) (1.2 g)
-
Dichloromethane (100 ml)
-
Distilled water
-
Anhydrous Na2SO4
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Dissolve scopine (15.5 g) and di-(2-thienyl)acetic acid (24.6 g) in dichloromethane (100 ml) in a round-bottom flask.[3]
-
To the obtained solution, add EDC (17.1 g) and DMAP (1.2 g).[3]
-
Stir the mixture at room temperature for 16 hours.[3]
-
After the reaction is complete, extract the product with distilled water (3 x 50 ml).[3]
-
Separate the organic phase and dry it over anhydrous Na2SO4.[3]
-
Filter the solution to remove the drying agent.[3]
-
The resulting solution contains the scopine ester intermediate.
Protocol 2: Quaternization of Scopine Ester
This protocol details the conversion of the scopine ester intermediate to tiotropium bromide using methyl bromide.
Materials:
-
Scopine ester (from Protocol 1) (0.8 g, 0.0022 moles)
-
Acetonitrile solution of methyl bromide (50% wt/wt) (1 ml)
-
Acetonitrile
-
Reaction vial/tube
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolve the scopine ester (0.8 g) in acetonitrile.[3]
-
Add the acetonitrile solution of methyl bromide (1 ml) to the mixture.[3]
-
Stir the mixture at room temperature for 72 hours in a closed reaction vessel.[5][6]
-
The resulting solid precipitate is tiotropium bromide.
-
Filter the solid product and wash with a suitable solvent such as acetonitrile.[5]
-
Dry the product under low pressure to obtain pure tiotropium bromide.[5]
Experimental Workflow
The following diagram outlines the logical flow of the experimental procedures described above.
Caption: Experimental workflow for the synthesis of tiotropium bromide.
Conclusion
The synthesis of tiotropium bromide from this compound is a well-established process. The provided protocols and data offer a comprehensive guide for researchers and professionals in the field of drug development. The choice of specific reagents and reaction conditions can be optimized to improve yield and purity, and various purification techniques such as crystallization can be employed to obtain a final product of high purity.[7]
References
- 1. Tiotropium bromide - Wikipedia [en.wikipedia.org]
- 2. Tiotropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]
- 5. SYNTHESIS METHOD FOR PRODUCING TIOTROPIUM BROMIDE - Patent 2552912 [data.epo.org]
- 6. US8957209B2 - Methods for the synthesis of tiotropium bromide - Google Patents [patents.google.com]
- 7. US20150018556A1 - Process for Preparing Tiotropium Bromide - Google Patents [patents.google.com]
Application Notes and Protocols for the Reductive Cleavage of Scopolamine to Scopine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Scopine (B3395896) is a crucial chiral intermediate in the synthesis of several anticholinergic drugs, most notably tiotropium (B1237716) bromide, a long-acting bronchodilator for treating chronic obstructive pulmonary disease (COPD). The efficient and high-purity synthesis of scopine is therefore of significant chemical and pharmaceutical interest. The most prevalent and industrially scalable method for producing scopine involves the reductive cleavage of the tropic acid moiety from scopolamine (B1681570). This document provides detailed protocols and data for this transformation, focusing on the widely used method employing sodium borohydride (B1222165).
The conversion of scopolamine to scopine is achieved through the reductive cleavage of the ester bond. The most commonly cited and effective method utilizes sodium borohydride in an alcoholic solvent.[1] This process reduces the ester to the corresponding alcohols: scopine and tropic alcohol. Careful control of reaction parameters is essential to maximize the yield of scopine and minimize the formation of impurities, such as the isomeric scopoline (B1219716).[2]
Quantitative Data Summary
The yield of scopine hydrobromide from the reductive cleavage of scopolamine hydrobromide can vary based on the specific reaction and purification conditions. The following table summarizes representative quantitative data from various experimental protocols.
| Starting Material | Reducing Agent | Solvent | Acid for Salt Formation | Yield of Scopine Salt | Purity/Notes | Reference |
| Scopolamine Hydrobromide Trihydrate | Sodium Borohydride | Absolute Ethanol (B145695) | Hydrobromic Acid (48%) | 85.6% | Sulfated Ash: 12.7% | [3] |
| Scopolamine Hydrobromide Trihydrate | Sodium Borohydride | Ethanol (96%) | Hydrobromic Acid (48%) | 64% | Sulfated Ash: 0.7% | [3] |
| Scopolamine Hydrobromide | Sodium Borohydride | Ethanol | Hydrogen Chloride (gas) | Not specified | Precipitated as hydrochloride salt | [4] |
| Scopolamine | Potassium Hydroxide / Barium Hydroxide | Ether / Water | Sulfuric Acid | 96% | Based on unrecovered scopolamine | [5] |
Experimental Protocol: Reductive Cleavage of Scopolamine Hydrobromide Trihydrate
This protocol is optimized to produce scopine hydrobromide with a good yield while minimizing the formation of the scopoline impurity.[2]
Materials:
-
Scopolamine hydrobromide trihydrate
-
Absolute ethanol
-
Sodium borohydride (NaBH₄)
-
Hydrobromic acid (48% aqueous solution)
-
Tetrahydrofuran (B95107) (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend the scopolamine hydrobromide trihydrate in absolute ethanol.
-
Cooling: Cool the suspension to a temperature between 0°C and 5°C using an ice bath.[2][3]
-
Addition of Reducing Agent: While maintaining the temperature of the suspension below 10°C, slowly add sodium borohydride in small portions.[2] Vigorous gas evolution may be observed.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until all the scopolamine has been consumed.[2]
-
Warming and Stirring: Once the addition of sodium borohydride is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring until the reaction is deemed complete by the chosen monitoring method.[3]
-
Filtration of Inorganic Salts: After the reaction is complete, filter the mixture to remove the inorganic salts that have precipitated.
-
Acidification and Precipitation: Cool the filtrate to 0°C. Slowly add hydrobromic acid (approximately 1.2-1.8 molar equivalents relative to the starting scopolamine) to the filtrate to adjust the pH to 1.[3]
-
Crystallization: To induce the crystallization of scopine hydrobromide, add tetrahydrofuran (THF) to the acidified mixture.[2][3]
-
Isolation and Drying: Collect the resulting crystals by vacuum filtration. Wash the crystals with cold ethanol and then dry them under vacuum at a temperature not exceeding 50°C to obtain the final scopine hydrobromide product.[2]
Visualizations
Caption: Experimental workflow for the reductive cleavage of scopolamine.
Caption: Chemical transformation from scopolamine to scopine and tropic alcohol.
References
laboratory scale synthesis of scopine hydrochloride protocol
Application Notes and Protocols
Topic: Laboratory Scale Synthesis of Scopine (B3395896) Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Scopine is a valuable chiral intermediate used in the synthesis of several anticholinergic drugs, most notably tiotropium (B1237716) bromide, a long-acting bronchodilator for managing Chronic Obstructive Pulmonary Disease (COPD).[1] The efficient synthesis of high-purity scopine is therefore of significant interest in pharmaceutical development.[1] The most common and scalable method for producing scopine is through the reductive hydrolysis of scopolamine (B1681570) or its salts.[1] This process involves the reductive cleavage of the tropic acid ester from scopolamine hydrobromide using a reducing agent like sodium borohydride (B1222165).[1][2] The resulting scopine can then be converted to its hydrochloride salt.[2][3]
This document provides a detailed protocol for the laboratory-scale synthesis of scopine hydrochloride from scopolamine hydrobromide trihydrate.
Data Presentation
Quantitative data, including physicochemical properties, typical reaction parameters, and product specifications, are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 85700-55-6 | [4][5][6] |
| Molecular Formula | C₈H₁₃NO₂ · HCl | [4][6] |
| Molecular Weight | 191.66 g/mol | [5][7][8] |
| Appearance | White to off-white crystalline powder | [6] |
| Solubility | PBS (pH 7.2): 10 mg/ml, DMSO: 5 mg/ml, Ethanol (B145695): 1 mg/ml |[4] |
Table 2: Summary of Synthesis Parameters and Results
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | Scopolamine Hydrobromide Trihydrate | [1][2] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [1][2][3] |
| Solvent | Absolute Ethanol | [1][2][3] |
| Reaction Temperature | 0 °C to 30 °C | [1][2] |
| Yield of Scopine Salt | 88.2 - 98.5% (as hydrobromide) | [2] |
| Key Organic Impurity | Scopoline | [1][2] |
| Inorganic Impurities | < 5% (typically 0.5 - 4.0%) |[2] |
Table 3: Example Product Specifications for this compound
| Analysis | Specification |
|---|---|
| Assay (titration, anhydrous) | 98.0% - 102.0% |
| Scopoline (HPLC) | Not More Than 2.0% |
| Related Substances (HPLC) | |
| Tropic Acid | Not More Than 0.30% |
| Scopolamine | Not More Than 0.30% |
| Total Impurities (excluding Scopoline) | Not More Than 1.0% |
| Water (Karl Fischer) | Not More Than 1.0% |
| Heavy Metals | Not More Than 10 ppm |
Specifications are based on a sample technical data sheet and may vary.[6]
Experimental Workflow and Process Relationships
The following diagrams illustrate the synthesis workflow and the relationship between key process parameters and the quality of the final product.
Caption: General workflow for the synthesis of this compound.
Caption: Relationship between process parameters and product quality.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is adapted from established procedures for the reductive hydrolysis of scopolamine hydrobromide.[1][2]
Materials and Reagents:
-
Scopolamine hydrobromide trihydrate (10.0 g, 22.84 mmol)[1]
-
Sodium borohydride (4.0 g, 105.7 mmol)[2]
-
Absolute ethanol (100 mL)[1]
-
Diethyl ether (50 mL)[2]
-
2M Hydrochloric acid in diethyl ether
-
Water (optional, 4.8 mL as per some procedures)[2]
-
Round-bottomed flask (250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Reaction Setup: Suspend scopolamine hydrobromide trihydrate (10.0 g) in absolute ethanol (100 mL) in a 250 mL round-bottomed flask equipped with a magnetic stirrer.[1]
-
Cooling: Cool the suspension to approximately 0 °C using an ice bath.[2]
-
Addition of Reducing Agent: Add the sodium borohydride (4.0 g) to the cooled suspension in small portions over a period of time.[2] It is critical to maintain the internal reaction temperature at a maximum of 30 °C to control the reaction rate and minimize impurity formation.[1][2] Gas evolution will be observed.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (typically monitored by TLC or HPLC, but can be run for a set time, e.g., 3.5 hours to overnight).[2][9]
-
Work-up: Upon completion, add diethyl ether (50 mL) to the reaction mixture.[2]
-
Precipitation: Cool the mixture back down to 0 °C in an ice bath. Slowly add the 2M solution of hydrochloric acid in diethyl ether dropwise while stirring until the pH of the mixture is approximately 2.[1]
-
Isolation: The product, this compound, will precipitate as a white solid.[3] Continue stirring in the ice bath for a period to ensure complete crystallization.
-
Filtration and Drying: Isolate the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold diethyl ether to remove any soluble impurities. Dry the collected this compound under vacuum to a constant weight.
Safety Precautions:
-
This procedure should be carried out in a well-ventilated fume hood.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2021133280A1 - An improved process for preparation of scopine hydrobromide - Google Patents [patents.google.com]
- 3. GB1469781A - Production of scopine - Google Patents [patents.google.com]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. alkaloidstrading.com.au [alkaloidstrading.com.au]
- 7. raybiotech.com [raybiotech.com]
- 8. This compound | 85700-55-6 | FS27805 | Biosynth [biosynth.com]
- 9. Scopine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: The Role of Scopine Hydrochloride in Muscarinic Receptor Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of scopine (B3395896) hydrochloride and its derivatives in the study of muscarinic acetylcholine (B1216132) receptors (mAChRs). This document includes comparative binding affinity data, detailed experimental protocols for in vitro characterization, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to Scopine and Muscarinic Receptors
Scopine is a tropane (B1204802) alkaloid that forms the structural core of several pharmacologically significant compounds, most notably the non-selective muscarinic receptor antagonist, scopolamine (B1681570).[1][2][3] Muscarinic receptors, a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5), are pivotal in mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[2][3] Their diverse tissue distribution and signaling pathways make them attractive therapeutic targets for a wide range of conditions.[2][3]
While extensive research has been conducted on scopolamine, direct experimental data on the specific activity of scopine hydrochloride at muscarinic receptor subtypes is limited.[1][4] Therefore, this document primarily utilizes data from scopolamine to represent the activity of a scopine-containing ligand, a common approach in the field.[1] Scopine itself is an active metabolite of scopolamine and has been shown to bind to muscarinic receptors.[5] It is also explored as a brain-targeting moiety in drug delivery.[5][6][7]
Comparative Efficacy of Scopine Derivatives and Other Muscarinic Ligands
The in vitro efficacy of compounds at muscarinic receptors is typically determined by their binding affinity (Ki) and functional potency (e.g., IC50, pA2). The following table summarizes the available quantitative data for scopine, its derivative scopolamine, and other standard muscarinic receptor antagonists. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.[3]
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Functional Potency | Reference |
| Scopine | - | - | - | - | - | IC50: 3,000 nM (non-selective mAChR) | [5] |
| Scopolamine | 0.83 | 5.3 | 0.34 | 0.38 | 0.34 | pA2: 8.41 (M3) | [2] |
| Atropine | 1.1 | 7.9 | 0.5 | 1.1 | 0.8 | - | [2] |
| Pirenzepine | 16 | 350 | 200 | 110 | 140 | - | [2] |
| 4-DAMP | 7.2 (KD) | - | ~1 | ~1 | ~1 | - | [8] |
Dashes (-) indicate that data was not available in the cited sources.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors mediate their physiological effects through distinct G protein signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[3]
Caption: Signaling pathways of Gq/11 and Gi/o-coupled muscarinic receptors.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of a compound's activity at muscarinic receptors. Below are representative protocols for key in vitro assays.
Radioligand Binding Assay for Muscarinic Receptors
This assay measures the affinity of a compound for a specific receptor subtype by quantifying the displacement of a radiolabeled ligand.[2][3]
Materials:
-
Cell membranes from cell lines stably expressing a human muscarinic receptor subtype (M1-M5).[2]
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).[2]
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.[3]
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control: 1 µM Atropine.[2]
-
96-well filter plates.
-
Scintillation cocktail and counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a 96-well plate, combine the cell membrane preparation, [³H]-NMS (at a final concentration near its Kd), and the test compound at varying concentrations. For total binding, add assay buffer instead of the test compound. For non-specific binding, add 1 µM atropine.[2]
-
Equilibration: Incubate the plates at room temperature for 2-3 hours to allow the binding to reach equilibrium.[2]
-
Filtration: Rapidly filter the contents of each well through a filter plate using a cell harvester to separate bound from free radioligand.[2]
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[2]
-
Quantification: After drying, add a scintillation cocktail to each filter and measure the radioactivity using a liquid scintillation counter.[2]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Calcium Mobilization Functional Assay (for M1, M3, M5)
This assay determines the functional activity of compounds at Gq-coupled muscarinic receptors by measuring changes in intracellular calcium concentration.[8]
Materials:
-
Cells stably expressing a Gq-coupled muscarinic receptor subtype (M1, M3, or M5).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Muscarinic agonist (e.g., carbachol).
-
Test compound (this compound).
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Compound Addition: Add varying concentrations of the test compound (as an antagonist) to the wells and incubate.
-
Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to stimulate the receptors.
-
Fluorescence Measurement: Measure the change in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Determine the concentration-response curves for the agonist in the presence and absence of the antagonist. Calculate the IC50 value for the antagonist (the concentration that inhibits 50% of the agonist response).
GTPγS Binding Functional Assay (for M2, M4)
This assay measures the activation of Gi/o-coupled muscarinic receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.[8]
Materials:
-
Cell membranes from cells expressing an M2 or M4 receptor subtype.[8]
-
[³⁵S]GTPγS radioligand.
-
Assay buffer containing GDP.
-
Muscarinic agonist (e.g., acetylcholine).
-
Test compound (this compound).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with varying concentrations of the test compound (as an antagonist) in the assay buffer containing GDP and a fixed concentration of an agonist.[8]
-
Reaction Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Separation: After incubation, terminate the reaction by rapid vacuum filtration through filter plates to separate membrane-bound [³⁵S]GTPγS from the free form.[8]
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.[8]
-
Data Analysis: Agonist stimulation increases the binding of [³⁵S]GTPγS. Analyze the data to determine the IC50 for the antagonist.[8]
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for characterizing the pharmacological profile of a compound like this compound at muscarinic receptors.
Caption: A typical workflow for characterizing a muscarinic receptor ligand.
Conclusion
This compound serves as a valuable chemical scaffold in the development of novel muscarinic receptor ligands.[1] While direct pharmacological data for this compound at the muscarinic receptor subtypes are not extensively available, the well-characterized profile of its derivative, scopolamine, provides crucial insights into its likely non-selective antagonist activity.[1] The protocols and data presented herein offer a foundational framework for researchers to further investigate the therapeutic potential of scopine-based compounds in modulating the muscarinic acetylcholine receptor system.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 85700-55-6 | FS27805 | Biosynth [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. Atropine- and scopolamine-resistant subtypes of muscarinic receptors in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scopine Hydrochloride in Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacological applications of scopine (B3395896) hydrochloride, a tropane (B1204802) alkaloid derivative. This document details its mechanism of action, key experimental protocols, and quantitative data to support research in pharmacology and drug development.
Introduction
Scopine hydrochloride is a derivative of tropane alkaloids, naturally found in plants of the Solanaceae family, such as belladonna.[1] It serves as a valuable chemical intermediate in the synthesis of various pharmaceutical compounds.[2] In pharmacological studies, it is primarily investigated for its anticholinergic properties and its potential as a drug delivery moiety.[1][3]
Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism
This compound acts as an anticholinergic agent by blocking the action of acetylcholine at muscarinic receptors.[1] Acetylcholine is a key neurotransmitter in the autonomic nervous system, and its interaction with muscarinic receptors mediates a wide range of physiological functions. By competitively antagonizing these receptors, this compound can modulate neurotransmission, leading to effects such as smooth muscle relaxation and a decrease in bodily secretions.[1]
Signaling Pathways of Muscarinic Receptor Subtypes
The five subtypes of muscarinic receptors (M1-M5) are coupled to different G-proteins, initiating distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the effects of this compound and its analogues.
Application: Brain-Targeting Drug Delivery
A significant application of scopine is its use as a moiety to enhance the brain uptake of therapeutic agents. The blood-brain barrier (BBB) is a major obstacle for drug delivery to the central nervous system.[6] Conjugating a drug to a molecule like scopine, which can facilitate transport across the BBB, is a promising strategy.
A notable example is the conjugation of scopine with the alkylating agent chlorambucil (B1668637) to create Chlorambucil-Scopine (CHLS).[6] This prodrug has demonstrated significantly enhanced brain penetration and potent anti-glioma activity.[6]
Quantitative Data: In Vivo Brain Uptake of Chlorambucil-Scopine (CHLS)
| Parameter | Chlorambucil (CHL) | Chlorambucil-Scopine (CHLS) | Fold Increase |
| Brain AUC0-t | - | - | 14.25-fold |
| Brain Cmax | - | - | 12.20-fold |
| IC50 in C6 glioma cells | > 400 nM/mL | 65.42 nM/mL | > 6.1-fold |
| Data from Wang X, et al. (2014).[6] |
Experimental Protocols
In Vitro Muscarinic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptors.
Objective: To determine the inhibitory constant (Ki) of this compound at muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing specific human muscarinic receptor subtypes (M1-M5)
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Non-specific binding control (e.g., 1 µM Atropine)
-
96-well filter plates
-
Scintillation counter and cocktail
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well filter plate, add the assay buffer, cell membranes, and either the this compound dilution, buffer (for total binding), or the non-specific binding control.
-
Initiate the binding reaction by adding [³H]-NMS at a concentration near its Kd.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Guinea Pig Ileum Assay for Antagonist Activity
This protocol determines the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced contractions of the guinea pig ileum.
Objective: To determine the pA2 value of this compound, a measure of its antagonist potency.
Materials:
-
Male guinea pig (250-350 g)
-
Organ bath with Tyrode's physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂
-
Isotonic transducer and data acquisition system
-
Muscarinic agonist (e.g., Acetylcholine)
-
This compound
Procedure:
-
Isolate a segment of the guinea pig ileum and mount it in the organ bath containing Tyrode's solution.
-
Allow the tissue to equilibrate for 30-60 minutes under a resting tension of approximately 1g.
-
Obtain a cumulative concentration-response curve for the agonist (e.g., Acetylcholine) to establish a baseline.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 20-30 minutes).
-
Obtain a second cumulative concentration-response curve for the agonist in the presence of this compound.
-
Repeat steps 4-6 with increasing concentrations of this compound.
Data Analysis:
-
Plot the log concentration of the agonist versus the response for each concentration of this compound.
-
The Schild plot is then constructed by plotting the log(concentration ratio - 1) against the negative log of the molar concentration of the antagonist (this compound).
-
The x-intercept of the Schild plot provides the pA2 value. A slope of approximately 1 suggests competitive antagonism.
In Vivo Brain Uptake Study of a Scopine Conjugate
This protocol outlines a general procedure for assessing the brain penetration of a scopine-conjugated drug in an animal model.
Objective: To quantify the brain distribution of a scopine conjugate compared to the unconjugated drug.
Materials:
-
Test animals (e.g., mice or rats)
-
Scopine-drug conjugate
-
Unconjugated drug
-
Vehicle for injection (e.g., saline)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Administer the scopine conjugate or the unconjugated drug to the animals via the desired route (e.g., intravenous injection).
-
At predetermined time points, collect blood samples and euthanize the animals.
-
Perfuse the circulatory system with saline to remove blood from the brain tissue.
-
Excise the brains and homogenize the tissue.
-
Extract the drug from the plasma and brain homogenates.
-
Quantify the drug concentration in each sample using a validated analytical method.
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio at each time point.
-
Determine pharmacokinetic parameters such as the area under the concentration-time curve (AUC) and the maximum concentration (Cmax) for both the brain and plasma.
-
Compare the brain uptake of the scopine conjugate to that of the unconjugated drug.
Conclusion
This compound and its derivatives are versatile tools in pharmacological research. Its inherent anticholinergic activity makes it a subject of interest for studying muscarinic receptor function. Furthermore, its ability to be conjugated with other molecules to enhance their brain penetration opens up new avenues for the development of therapeutics for central nervous system disorders. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of this compound in their own studies.
References
- 1. Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic receptors in isolated smooth muscle cells from gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorambucil | CancerIndex [cancerindex.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Technical Support Center: Scopine Hydrochloride Synthesis
Welcome to the technical support center for scopine (B3395896) hydrochloride synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information for the synthesis of scopine hydrochloride, a key intermediate in the production of various anticholinergic drugs.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing scopine?
A1: The most widely used and industrially scalable method for scopine synthesis is the reductive cleavage of the tropic acid moiety from scopolamine (B1681570) hydrobromide using a reducing agent like sodium borohydride (B1222165) in an alcoholic solvent.[1] This process is often referred to as reductive hydrolysis.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Reagent Quality: Ensure the sodium borohydride is fresh and has been stored in dry conditions, as it can decompose over time, leading to reduced reactivity.[2]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC or HPLC to ensure all starting material is consumed.[3]
-
Suboptimal Temperature Control: The initial addition of sodium borohydride should be performed at low temperatures (around 0 °C) to control the reaction rate.[2] Allowing the temperature to rise uncontrollably can lead to side reactions.
-
Improper Work-up: Issues during the extraction and precipitation steps, such as incorrect pH adjustments, can lead to product loss.[2]
Q3: I am observing a significant amount of scopoline (B1219716) impurity in my product. How can I minimize its formation?
A3: Scopoline is an isomeric impurity formed by the rearrangement of the epoxide ring in scopine.[3] Its formation can be minimized by:
-
Strict Temperature Control: Maintain a temperature of 0-5 °C during the addition of sodium borohydride.[3]
-
Avoiding Extreme pH: Both strongly acidic and basic conditions can catalyze the rearrangement to scopoline.[3][4] Careful control of pH during the work-up is crucial.
-
Limiting Thermal Exposure: The epoxide ring in scopine is sensitive to high temperatures (above 50 °C).[1] Avoid excessive heat during solvent evaporation.[1][3]
Q4: How do I effectively remove inorganic salt impurities from my final product?
A4: Inorganic impurities, primarily borate (B1201080) salts from sodium borohydride, can be removed during the work-up.[1] An effective method involves filtering the reaction mixture to remove the bulk of the inorganic salts before precipitating the this compound.[1] Some protocols also describe adding water to the filtrate to precipitate insoluble inorganic salts, followed by another filtration.[1]
Q5: What is the optimal pH for the extraction of scopine?
A5: For the extraction of the scopine free base into an organic solvent, the aqueous solution should be adjusted to a basic pH, typically between 9 and 11.[2] This ensures that the scopine is in its free base form, which is more soluble in organic solvents.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | 1. Decomposed sodium borohydride.2. Insufficient reaction time.3. Low reaction temperature. | 1. Use fresh, properly stored sodium borohydride.[2]2. Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed.[2][3]3. After the initial cooled addition of NaBH4, allow the reaction to warm to room temperature and stir until completion.[1] |
| Low Yield | 1. Suboptimal molar ratio of reducing agent.2. Product loss during work-up.3. Formation of byproducts. | 1. Increase the molar ratio of sodium borohydride to scopolamine hydrobromide (typically 3.5 - 4.5 equivalents).[2]2. Ensure optimal pH during extraction and perform multiple extractions with smaller solvent volumes.[2]3. Control temperature strictly to minimize the formation of scopoline.[3] |
| High Scopoline Content | 1. Excessive reaction temperature.2. Prolonged exposure to non-optimal pH.3. High temperatures during solvent removal. | 1. Maintain a strict temperature range of 0-5°C during the addition of sodium borohydride.[3]2. Carefully control the pH during work-up, avoiding strongly acidic or basic conditions for extended periods.[3]3. Do not exceed 50°C during solvent evaporation steps.[1][3] |
| "Oiling Out" During Crystallization | 1. Solution is too concentrated.2. High concentration of impurities. | 1. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.[2]2. Consider purifying the crude product before crystallization. The use of seed crystals can also help induce proper crystallization.[2] |
Quantitative Data Summary
| Parameter | Value/Range | Notes | Reference |
| Starting Material | Scopolamine Hydrobromide Trihydrate | - | [1] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | - | [1] |
| Solvent | Ethanol (B145695) | Absolute ethanol is commonly used. | [1][2] |
| Scopolamine HBr : NaBH₄ (molar ratio) | 1 : 3.5 - 4.5 | A significant excess of the reducing agent is necessary. | [2] |
| Reaction Temperature | 0 °C (initial addition), then Room Temperature | Controlled addition at low temperature is critical to manage the exothermic reaction. | [1][2] |
| Yield of Scopine Salt | 64 - 98.5% | Yield is highly dependent on the protocol and scale. | [5] |
| Key Organic Impurity | Scopoline | Formation is temperature and pH-dependent. | [1][3] |
| Inorganic Impurities | < 5% (typically 0.5 - 4.0%) | Primarily borate salts from the reducing agent. | [1][5] |
Experimental Protocols
Laboratory Scale Synthesis of this compound
This protocol is adapted from patent literature and is suitable for laboratory-scale synthesis.[1]
Materials:
-
Scopolamine hydrobromide trihydrate (10.0 g, 22.84 mmol)
-
Absolute ethanol (100 mL)
-
Sodium borohydride (4.0 g, 105.7 mmol)
-
Water (4.8 mL)
-
Diethyl ether (50 mL)
-
2M Hydrochloric acid in diethyl ether
Procedure:
-
Suspend scopolamine hydrobromide trihydrate in absolute ethanol in a reaction vessel.
-
Cool the suspension to approximately 0 °C using an ice bath.
-
Add sodium borohydride portion-wise, ensuring the internal temperature does not exceed 30 °C.[1]
-
Add water to the reaction mixture.
-
Stir the reaction for approximately 3.5 hours, monitoring for completion by TLC or HPLC.
-
Upon completion, add diethyl ether.
-
Cool the reaction mixture back to 0 °C and acidify to a pH of approximately 2 with 2M hydrochloric acid in diethyl ether.[1]
-
Isolate the precipitated this compound by filtration.
Optimized Large-Scale Production of Scopine Hydrobromide
This protocol is an example of a scaled-up process designed for higher yields and purity.[1]
Materials:
-
Scopolamine hydrobromide trihydrate (100 g, 228.2 mmol)
-
Ethanol (1 L)
-
Sodium borohydride (30.2 g, 798.7 mmol)
-
Hydrobromic acid (HBr) solution
Procedure:
-
Suspend scopolamine hydrobromide trihydrate in ethanol in a suitable reactor and cool the mixture to 0 °C.
-
Add sodium borohydride portion-wise to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.
-
Filter the inorganic salts from the reaction mixture.
-
Concentrate the filtrate.
-
Add hydrobromic acid to the concentrated filtrate to precipitate scopine hydrobromide.
-
Isolate the crystalline scopine hydrobromide by filtration and dry under vacuum.
Visualizations
References
Technical Support Center: Purification of Scopine Hydrochloride
Welcome to the technical support center for the purification of scopine (B3395896) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during the synthesis and purification of this critical pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is scopine hydrochloride, and why is its purity important?
A1: this compound is a derivative of tropane (B1204802) alkaloids and serves as a key chiral intermediate in the synthesis of various anticholinergic drugs, most notably tiotropium (B1237716) bromide, which is used to treat chronic obstructive pulmonary disease (COPD).[1][2] The purity of this compound is critical because both organic and inorganic impurities can negatively impact the yield and purity of subsequent synthetic steps, potentially affecting the final drug product's efficacy and safety.[1][3]
Q2: What are the common impurities encountered during the synthesis of this compound?
A2: Impurities in this compound can be broadly categorized as organic and inorganic.
-
Organic Impurities: The most significant organic impurity is scopoline (B1219716) , an isomer formed through the rearrangement of the epoxide ring, which can be promoted by high temperatures or non-optimal pH conditions.[1][3][4] Other organic impurities can include unreacted starting material (scopolamine (B1681570) ) and byproducts like tropic acid .[3][5]
-
Inorganic Impurities: These are primarily borate (B1201080) salts resulting from the use of sodium borohydride (B1222165) as the reducing agent in the synthesis from scopolamine.[1][3] High levels of inorganic salts are a common issue and can be detrimental to downstream reactions.[3]
Q3: What are the primary methods for purifying this compound from a reaction mixture?
A3: The most common purification strategy involves a multi-step approach:
-
Work-up/Extraction: After the reaction, an acid-base extraction is often employed. The reaction mixture is acidified to remove non-basic impurities. The aqueous layer containing the protonated scopine is then basified to liberate the scopine free base, which can be extracted into an organic solvent like dichloromethane.[6][7]
-
Precipitation of Inorganic Salts: A critical step is the removal of inorganic salts. This is often achieved by adding water to the reaction filtrate to precipitate the insoluble salts, which are then removed by filtration.[1][3]
-
Crystallization/Recrystallization: The final and most effective purification step is the crystallization of scopine as its hydrochloride salt.[4] This is typically done by dissolving the crude product in a suitable solvent (like ethanol) and then precipitating the hydrochloride salt by adding hydrochloric acid (e.g., as a solution in diethyl ether).[1][8] Recrystallization from an appropriate solvent system can further enhance purity.[4]
Q4: How should this compound be stored to ensure its stability?
A4: Scopine and its salts are sensitive to heat and moisture. For long-term storage, solid this compound should be kept in a tightly sealed, light-resistant container and refrigerated at 2-8°C.[2][5][9] The epoxide ring in the scopine molecule can degrade at temperatures above 50°C.[3] Stock solutions are typically recommended to be stored at -20°C for up to a month or -80°C for up to six months.[9][10]
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of this compound.
Issue 1: Low Yield of Purified Product
Q: My final yield of this compound is significantly lower than expected. What are the potential causes and solutions?
A: Low yield can stem from several factors throughout the process.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Extend the reaction time and monitor progress using TLC or HPLC. Ensure the molar ratio of the reducing agent (e.g., sodium borohydride) is sufficient, typically 3.5 - 4.5 equivalents relative to the scopolamine starting material.[6] |
| Losses During Extraction | Ensure the pH for the acid wash is around 2-3 and the pH for the base extraction is between 9-11 to maximize the recovery of scopine in its respective forms.[6] Perform multiple extractions with the organic solvent (e.g., 3-4 times with dichloromethane) as this significantly improves recovery.[6][7] |
| Poor Crystallization | Too much solvent may have been used, keeping the product dissolved in the mother liquor.[11] If possible, concentrate the mother liquor and attempt a second crystallization. Test for remaining product by evaporating a small sample of the filtrate; a significant residue indicates substantial loss.[11] |
| Product Degradation | Avoid excessive heat during solvent evaporation steps, keeping temperatures below 50°C to prevent thermal degradation of the epoxide ring.[3][4] |
Issue 2: Product Fails Purity Specifications (High Impurity Levels)
Q: My HPLC analysis shows high levels of impurities, particularly scopoline. How can I reduce them?
A: High impurity levels, especially of the isomer scopoline, are a common challenge.
| Impurity | Potential Cause & Troubleshooting Steps |
| High Scopoline Content | Cause: Excessive temperature during the reaction is a primary cause of scopoline formation.[4] Solution: Strictly maintain the reaction temperature between 0-5°C, especially during the portion-wise addition of sodium borohydride, to prevent uncontrolled exothermic reactions.[4] Quench the reaction promptly once the starting material is consumed to minimize the product's exposure to conditions that promote isomerization.[4] |
| High Inorganic Salt Content | Cause: Incomplete removal of borate salts from the reducing agent.[1] Solution: After the reaction and before product precipitation, filter the reaction mixture to remove insoluble inorganic salts. Adding a controlled amount of water can help precipitate these salts before filtration.[1][3] A high sulfated ash test result (e.g., >5%) indicates significant inorganic contamination.[3] |
| Residual Scopolamine | Cause: Incomplete reaction. Solution: Ensure sufficient reaction time and an adequate molar ratio of the reducing agent.[6] Monitor the reaction to completion via TLC or HPLC. |
Issue 3: Problems During Crystallization
Q: I'm having trouble with the crystallization step. My product is "oiling out" or no crystals are forming at all. What should I do?
A: Crystallization is a critical step that can be inhibited by several factors.[12]
| Problem | Potential Cause & Troubleshooting Steps |
| Product "Oils Out" | Cause: The solution is too concentrated, or the cooling rate is too fast. High impurity levels can also contribute.[6] Solution: Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly. Using a seed crystal of pure this compound can help induce proper crystal formation. If impurities are suspected, an additional purification step like passing the material through a short plug of silica (B1680970) may be necessary before re-attempting crystallization.[6][13] |
| No Crystals Form | Cause: The solution is not sufficiently saturated (too much solvent was used), or the chosen solvent is inappropriate.[6] Solution: Gently evaporate some of the solvent to increase the concentration and then try cooling again.[11] If that fails, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal. If the solvent is the issue, it may need to be changed entirely. |
| Crystallization is Too Fast | Cause: Rapid crystallization can trap impurities within the crystal lattice.[11] Solution: Place the flask back on the heat source and add a small amount of additional solvent to slightly exceed the minimum required for dissolution. This will ensure the solution remains saturated for longer during the cooling process, allowing for slower, more controlled crystal growth.[11] |
Experimental Protocols
Protocol 1: Laboratory Scale Synthesis and Purification of this compound
This protocol is adapted from patent literature and is intended for informational purposes. All laboratory work should be conducted with appropriate safety precautions.[1]
Materials:
-
Scopolamine hydrobromide trihydrate (10.0 g)
-
Absolute ethanol (B145695) (100 mL)
-
Sodium borohydride (4.0 g)
-
Water (4.8 mL)
-
Diethyl ether (50 mL)
-
2M Hydrochloric acid in diethyl ether
Procedure:
-
Suspend scopolamine hydrobromide trihydrate in absolute ethanol in a suitable reaction vessel.
-
Cool the suspension to approximately 0°C using an ice bath.
-
Add sodium borohydride in small portions, ensuring the internal temperature does not exceed 30°C.
-
Add water to the reaction mixture.
-
Stir the reaction for approximately 3.5 hours, monitoring for completion by TLC or HPLC.
-
Upon completion, add diethyl ether to the mixture.
-
Cool the reaction mixture back to 0°C.
-
Acidify the mixture to a pH of approximately 2 by the slow addition of 2M hydrochloric acid in diethyl ether. This will precipitate the this compound.
-
Isolate the precipitated solid by vacuum filtration.
-
Wash the crystals with cold ethanol or diethyl ether and dry under vacuum.
Protocol 2: Recrystallization of this compound
This is a general procedure that may require optimization based on the impurity profile and scale.
Materials:
-
Crude this compound
-
Anhydrous ethanol (or another suitable solvent system)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to just dissolve the solid. Keep the solution heated while adding the solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added.[11] If so, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal.
-
Allow the clear filtrate to cool slowly to room temperature. To ensure slow cooling, the flask can be insulated.[11]
-
Once crystal formation appears to be complete, cool the flask further in an ice bath for 15-20 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Typical Reaction Parameters and Quality Specifications
| Parameter | Value / Specification | Reference |
| Starting Material | Scopolamine HBr Trihydrate | [1] |
| Reducing Agent | Sodium Borohydride | [1][8] |
| Solvent | Ethanol | [1][3] |
| Reaction Temperature | 0°C to Room Temperature (strict control at 0-5°C during addition is critical) | [1][4] |
| Typical Yield (Scopine HBr) | 88.2 - 98.5% | [1] |
| Assay (Titration) | 98.0% - 102.0% (anhydrous) | [5] |
| Scopoline Impurity Limit | NMT 2.0% | [5] |
| Other Organic Impurities | Tropic Acid: NMT 0.30%, Scopolamine: NMT 0.30% | [5] |
| Inorganic Impurities (Sulfated Ash) | < 5% (typically 0.5 - 4.0%) | [1][3] |
| Water Content (Karl Fischer) | NMT 1.0% | [5] |
Table 2: Example HPLC Parameters for Purity Analysis
| Parameter | Condition | Reference |
| Column | C18 bonded silica gel | [14] |
| Mobile Phase | Gradient or isocratic elution using an aqueous phosphate (B84403) buffer and acetonitrile | [14][15] |
| Detection | UV at 206-210 nm | [14][15] |
| Column Temperature | 15-25 °C | [14] |
| Flow Rate | ~1.0 mL/min | [14] |
Visualizations
Experimental and Purification Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Crystallization Issues
Caption: Decision tree for troubleshooting common scopine crystallization problems.
Impact of Parameters on Purity
Caption: Relationship between key process parameters and final product impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 85700-55-6 | FS27805 | Biosynth [biosynth.com]
- 3. WO2021133280A1 - An improved process for preparation of scopine hydrobromide - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. alkaloidstrading.com.au [alkaloidstrading.com.au]
- 6. benchchem.com [benchchem.com]
- 7. CN116731007A - Preparation method of scopolamine hydrobromide - Google Patents [patents.google.com]
- 8. GB1469781A - Production of scopine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CN114088846A - Detection method of scopine and impurities thereof - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
identifying and minimizing impurities in scopine synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of scopine (B3395896). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide: Common Issues in Scopine Synthesis
This guide provides a systematic approach to resolving common problems encountered during scopine synthesis, focusing on impurity identification and minimization.
| Problem | Potential Cause | Recommended Solution |
| High levels of scopoline (B1219716) impurity detected. | Scopoline is a structural isomer of scopine and a common impurity. Its formation is often promoted by elevated temperatures, prolonged reaction times, and suboptimal pH during the workup.[1][2][3] | Temperature Control: Strictly maintain the reaction temperature between 0-5°C during the addition of the reducing agent (e.g., sodium borohydride).[1] Monitor Reaction: Closely monitor the reaction progress using TLC or HPLC and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor isomerization.[1] pH Management: Carefully control the pH during workup and extraction. Avoid strongly acidic or basic conditions for extended periods.[1] |
| Low yield of scopine. | Incomplete reaction, inefficient extraction, or product degradation can all lead to low yields. | Optimize Reaction: Ensure the complete consumption of starting material. Consider increasing the molar ratio of the reducing agent if incomplete reactions are persistent.[4] Extraction Efficiency: Perform multiple extractions with smaller volumes of organic solvent. Ensure the pH of the aqueous layer is optimized (pH 9-11) for the extraction of scopine as a free base.[4] Temperature During Workup: Avoid high temperatures (not exceeding 50°C) during solvent removal to prevent thermal degradation of the scopine epoxide ring.[1][2] |
| Presence of inorganic impurities in the final product. | Borate salts from the use of sodium borohydride (B1222165) as a reducing agent are common inorganic impurities.[2] These can negatively impact the purity and yield of subsequent synthetic steps.[2] | Purification: Incorporate a water addition step to the filtrate to precipitate insoluble inorganic salts, followed by filtration before the final crystallization of the scopine salt.[2][5] |
| "Oiling out" during crystallization. | This occurs when the product separates as a liquid instead of a solid. It can be caused by a high concentration of impurities, the use of an inappropriate solvent, or a high degree of supersaturation.[4] | Adjust Solvent: Add a small amount of hot solvent to dissolve the oil and then allow it to cool slowly.[4] Induce Crystallization: Use a seed crystal of pure scopine to encourage crystallization.[4] Re-purify: If impurities are suspected, perform an additional purification step like column chromatography before attempting crystallization again.[4] |
| Difficulty in dissolving the scopine sample for NMR analysis. | The choice of solvent is crucial for NMR analysis. | Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD) are commonly used solvents for scopine NMR. If the sample is a salt (e.g., hydrobromide), deuterated water (D₂O) or dimethyl sulfoxide-d6 (DMSO-d6) may be more appropriate. |
Frequently Asked Questions (FAQs)
Q1: What is scopoline and why is it a significant impurity in scopine synthesis?
A1: Scopoline is a structural isomer of scopine, meaning it has the same chemical formula but a different atomic arrangement.[1] It is a critical impurity because its similar structure to scopine can make it difficult to separate, potentially affecting the purity, yield, and efficacy of the final active pharmaceutical ingredient (API) derived from the scopine intermediate.[1][3]
Q2: What is the primary mechanism for scopoline formation?
A2: The formation of scopoline is understood to be an intramolecular rearrangement of the epoxide ring in the tropane (B1204802) skeleton of scopine.[1] This rearrangement can be catalyzed by both acids and bases and is also promoted by elevated temperatures.[1]
Q3: Which analytical techniques are best for identifying and quantifying scopine and its impurities?
A3: A combination of chromatographic and spectroscopic techniques is typically used. High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for separating and quantifying scopine and its impurities, including scopoline.[1][6] Gas Chromatography-Mass Spectrometry (GC-MS), often with a derivatization step like silylation, is also a powerful tool for impurity profiling.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural elucidation of the final product and any isolated impurities.
Q4: Are there alternative reducing agents to sodium borohydride that might generate fewer impurities?
A4: While other reducing agents like Lithium Aluminium Hydride (LAH) exist, they are generally stronger and less selective, which can lead to other undesirable side reactions.[1] For the reductive cleavage of the ester in scopolamine (B1681570) to produce scopine, sodium borohydride is a suitable reagent when used under carefully controlled temperature conditions. The key to minimizing scopoline formation lies in the strict control of reaction parameters rather than changing the reducing agent.[1]
Q5: What is the most effective method for removing scopoline from the final product?
A5: Recrystallization is a common and effective method for purifying scopine and removing scopoline.[1][4] The choice of solvent is critical and should be experimentally determined to find a system where scopine has good solubility at high temperatures and poor solubility at low temperatures, while scopoline's solubility is different enough to allow for separation.[1] Column chromatography can also be employed as an effective purification technique.[1][4]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol provides a general guideline for the analysis of scopine and its impurities by reversed-phase HPLC.[6]
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: Acetonitrile (B52724).[7]
-
Gradient Elution: A gradient elution should be optimized to separate a wide range of impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Dissolve the scopine sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).[6]
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol is a general guideline for the GC-MS analysis of tropane alkaloids, which often requires derivatization to improve volatility and thermal stability.[6]
-
Sample Preparation (Silylation):
-
Accurately weigh approximately 1 mg of the scopine sample into a clean, dry vial.[6]
-
Add 100 µL of an anhydrous solvent (e.g., pyridine (B92270) or acetonitrile) and vortex to dissolve.[6]
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]
-
Cap the vial tightly and heat at 70-80°C for 30 minutes.[6]
-
Allow the vial to cool to room temperature before injection into the GC-MS.[6]
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient is necessary to separate the derivatized analytes.
-
Ionization: Electron Ionization (EI).
-
Mass Range: Scan a suitable mass range (e.g., m/z 50-550) to detect the derivatized scopine and potential impurities.
Protocol 3: Recrystallization of Scopine
This protocol outlines a general procedure for the purification of crude scopine by recrystallization.[4]
-
Dissolve the crude scopine in a minimal amount of a hot solvent (e.g., acetonitrile or toluene).[4]
-
If the solution is colored or contains insoluble impurities, perform a hot filtration.[4]
-
Allow the clear filtrate to cool slowly to room temperature to induce crystal formation.[4]
-
Once at room temperature, place the flask in a refrigerator or an ice bath to maximize crystal yield.[4]
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold crystallization solvent to remove residual impurities.[4]
-
Dry the purified crystals under vacuum.[4]
Visualizations
Caption: Workflow for impurity identification and purification of scopine.
Caption: Troubleshooting flowchart for high impurity levels in scopine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2021133280A1 - An improved process for preparation of scopine hydrobromide - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
scopine hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of scopine (B3395896) hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and storage of scopine hydrochloride.
Q1: My this compound solution has turned yellow/brown. What is the cause and what should I do?
A: Discoloration of a this compound solution is a common indicator of chemical degradation.[1] Like other tropane (B1204802) alkaloids, this compound is susceptible to degradation under certain conditions, with oxidation and reactions with impurities being the primary causes of discoloration.[1]
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the solution was stored protected from light and at the recommended temperature (2-8°C for short-term storage of solutions).[1]
-
Assess Solvent Purity: Impurities in the solvent can catalyze degradation reactions. It is recommended to use high-purity, HPLC-grade solvents for the preparation of solutions.[1]
-
Check pH of the Solution: The stability of this compound is pH-dependent. Basic conditions can promote hydrolysis.[1] Neutral to slightly acidic conditions are generally preferred for aqueous solutions.
Q2: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could they be?
A: Unexpected peaks in an HPLC chromatogram are likely impurities or degradation products. Scopine is known to be thermally unstable and can degrade through several pathways, particularly at elevated temperatures.[1]
Potential Causes and Solutions:
-
Degradation Products: The additional peaks could correspond to products of hydrolysis or oxidation. To identify these, it is recommended to perform a forced degradation study (see Experimental Protocols section) to generate potential degradation products and compare their retention times with the unknown peaks in your sample.[1]
-
Thermal Degradation in GC: If you are using Gas Chromatography (GC), be aware that high inlet temperatures (>250°C) can cause significant degradation of scopine.[1] Consider using a lower inlet temperature or an alternative analytical technique like HPLC.
Q3: What are the optimal long-term storage conditions for solid this compound and its solutions?
A: Proper storage is crucial for maintaining the stability of this compound.
-
Solid this compound: For long-term storage, solid this compound should be kept in a tightly sealed, light-resistant container and stored refrigerated at 2-8°C.[1][2][3] Some suppliers recommend storage at -20°C for long-term stability (months to years).
-
This compound Solutions: Aqueous solutions are less stable than the solid form and it is highly recommended to prepare them fresh.[1] If storage is necessary, use a slightly acidic buffer, store in amber vials to protect from light, and keep refrigerated at 2-8°C.[1] For longer-term storage of stock solutions (up to one month at -20°C or up to six months at -80°C), using a solvent like DMSO is recommended.[4]
Data Presentation: Storage Conditions
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Container | Light Protection | Temperature | Duration |
| Solid | Tightly sealed[1][2] | Required (light-resistant container)[2] | 2-8°C[1][2][3] | Long-term |
| -20°C | Extended long-term (months to years) | |||
| Aqueous Solution | Tightly sealed amber vials[1] | Required[1] | 2-8°C[1] | Short-term (freshly prepared is best)[1] |
| Stock Solution (in DMSO) | Tightly sealed vials | Recommended | -20°C | Up to 1 month[4] |
| -80°C | Up to 6 months[4] |
Experimental Protocols
Forced Degradation Study of this compound
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M to 1.0 M hydrochloric acid (HCl).
-
Incubate at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
Withdraw samples at different time points, cool to room temperature, and neutralize with an equivalent amount of sodium hydroxide (B78521) (NaOH) before analysis.[1]
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M to 1.0 M sodium hydroxide (NaOH).
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of HCl before analysis.[1]
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Withdraw samples at various time points for analysis.[1]
-
-
Thermal Degradation:
-
For solid this compound, place the powder in a temperature-controlled oven at elevated temperatures (e.g., 50°C, 60°C, 70°C).
-
For solutions, incubate at similar temperatures.
-
Sample at various time points, cool to room temperature, and prepare for analysis.[1]
-
-
Photodegradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
Sample at various time points for analysis.
-
3. Analytical Method:
-
A stability-indicating HPLC method is typically used for analysis. A general method is outlined below, which may require optimization.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[1]
-
Flow Rate: 0.7 - 1.0 mL/min.[1]
-
Detection Wavelength: 210 nm.[1]
-
Column Temperature: Ambient or controlled at 25°C.
-
Mandatory Visualizations
References
Technical Support Center: Scopine Hydrochloride Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of scopine (B3395896) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during scopine hydrochloride crystallization?
The most frequently reported issues include:
-
"Oiling out": The compound separates as a liquid instead of forming solid crystals. This is often due to high impurity levels, a high degree of supersaturation, or a low melting point of the solid.
-
Low or no crystal yield: This can be caused by using too much solvent, choosing an inappropriate solvent where this compound is too soluble, or the presence of impurities that inhibit nucleation and crystal growth.
-
Impurity contamination: The final crystalline product may be contaminated with process-related impurities, such as scopoline (B1219716), or inorganic salts.
Q2: How can I improve the aqueous solubility of scopine for processing?
For aqueous applications, it is highly recommended to use a salt form like this compound (HCl) or hydrobromide (HBr). As a weak base, scopine's solubility is pH-dependent; in acidic conditions, it forms a more soluble cationic species.
Q3: What are suitable solvents for the crystallization of scopine and its salts?
Commonly used solvents for the crystallization of scopine and its derivatives include acetonitrile, toluene, and mixtures of methanol (B129727) and acetone. For this compound, polar solvents like water and ethanol (B145695) are generally suitable due to its salt nature. The choice of solvent is critical and should be determined experimentally to achieve optimal results.
Q4: What is scopoline and how can its formation be minimized?
Scopoline is an isomeric impurity that can form during the synthesis of scopine from scopolamine (B1681570), particularly at elevated temperatures or under acidic or basic conditions. To minimize its formation, it is crucial to maintain a strict temperature range of 0-5°C during the reduction of scopolamine and to carefully control the pH during the workup.
Q5: How can I accurately determine the purity of my this compound crystals?
High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method for the separation and quantification of scopine and its impurities, such as scopoline.
Troubleshooting Guides
Problem 1: "Oiling Out" During Crystallization
Symptoms: An oily, liquid layer forms at the bottom of the crystallization vessel instead of solid crystals.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Degree of Supersaturation | Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool more slowly. Insulating the flask can help. |
| High Concentration of Impurities | Consider an additional purification step, such as column chromatography, before attempting crystallization. |
| Inappropriate Solvent System | Experiment with different crystallization solvents or solvent mixtures. |
| Lack of Nucleation Sites | Introduce a seed crystal of pure this compound to induce crystallization. Scratching the inside of the flask at the surface of the solution with a glass rod can also create nucleation sites. |
Problem 2: Low or No Crystal Yield
Symptoms: Few or no crystals are formed upon cooling the solution.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Excessive Solvent | If you suspect too much solvent was used, gently evaporate some of it to increase the concentration and then attempt to crystallize again. |
| Inappropriate Solvent Choice | The chosen solvent may be too effective at dissolving this compound, even at low temperatures. A different solvent or a mixture of solvents should be tested. |
| Presence of Nucleation Inhibitors (Impurities) | If impurities are suspected, an additional purification step, such as column chromatography, may be necessary before crystallization. |
| Insufficient Cooling | Ensure the solution is cooled to a sufficiently low temperature to induce crystallization. Lower temperatures, in the range of -20°C to 4°C, generally improve yield. |
Problem 3: High Levels of Impurities in the Final Product
Symptoms: The final crystalline product does not meet the required purity specifications.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction or Side Reactions | During the synthesis of scopine, ensure complete conversion of the starting material and minimize the formation of side products like scopoline by controlling the reaction temperature and time. |
| Inefficient Removal of Inorganic Salts | The work-up procedure should be optimized to effectively remove inorganic salts, which can be a significant impurity. |
| Co-crystallization of Impurities | The rate of cooling during crystallization can impact purity. Slower cooling generally leads to purer crystals. Recrystallization of the final product may be necessary. |
| Inadequate Washing of Crystals | After filtration, wash the crystals with a small amount of cold crystallization solvent to remove residual impurities from the mother liquor. |
Data Presentation
Table 1: Key Parameters in Scopine Synthesis and Purification
| Parameter | Value/Range | Notes |
| Hydrolysis | ||
| Scopolamine HBr Trihydrate : NaBH₄ (molar ratio) | 1 : 3.5 - 4.5 | A significant excess of the reducing agent is required. |
| Reaction Temperature | 0°C (initial), then Room Temperature | Controlled addition of NaBH₄ at low temperature is crucial. |
| Reaction Solvent | Absolute Ethanol | |
| Extraction | ||
| pH for Acid Wash | ~2-3 | To remove non-basic impurities. |
| pH for Base Extraction | 9-11 | To ensure scopine is in its free base form. |
| Extraction Solvent | Dichloromethane, |
Technical Support Center: Optimizing Scopine Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for scopine (B3395896) synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for scopine synthesis and what are the initial challenges?
A common and cost-effective starting material for scopine synthesis is tropinone (B130398). The most critical initial challenge is the stereoselective reduction of the C-3 ketone of tropinone to favor the formation of tropine (B42219) (3α-tropanol) over its diastereomer, pseudotropine (3β-tropanol)[1]. Another widely used starting material is scopolamine (B1681570) hydrobromide, which undergoes reductive hydrolysis to yield scopine[2].
Q2: How can I improve the stereoselectivity of the tropinone reduction to tropine?
There are two primary strategies to achieve high stereoselectivity in this reduction:
-
Enzymatic Reduction: This highly specific method utilizes tropinone reductase enzymes. Tropinone Reductase I (TR-I) stereospecifically reduces tropinone to tropine, while Tropinone Reductase II (TR-II) produces pseudotropine. Employing isolated TR-I or whole-cell systems expressing this enzyme can lead to very high stereoselectivity for the desired tropine[1].
-
Chemical Reduction: While generally less selective, certain chemical reducing agents can favor tropine formation. The stereochemical outcome is influenced by the steric hindrance of the bicyclic tropane (B1204802) skeleton, which typically favors hydride attack from the less hindered equatorial direction to produce the axial 3α-alcohol (tropine)[1]. Using bulkier reducing agents may also enhance facial selectivity[1].
Q3: How is the stereoselectivity of the epoxidation of tropenol to scopine controlled?
The epoxidation of trop-6-en-3α-ol (tropenol) to form scopine requires the introduction of the epoxide on the β-face of the molecule. The 3α-hydroxyl group plays a crucial directing role in this step. When using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), the reagent is directed to the same face as the hydroxyl group (a syn-directing effect), leading to the preferential formation of the desired 6β,7β-epoxide (scopine)[1]. Vanadium-catalyzed epoxidations of allylic alcohols are also known for their high stereoselectivity[1].
Q4: What is scopoline (B1219716) and why is it a problematic impurity?
Scopoline is a structural isomer of scopine, meaning it has the same molecular formula but a different atomic arrangement[3]. It is a common impurity in scopine synthesis, and its presence can negatively impact the yield, purity, and effectiveness of subsequent reactions and the final active pharmaceutical ingredients (APIs)[2][3].
Q5: What reaction conditions favor the formation of the scopoline impurity?
The isomerization of scopine to scopoline is a common side reaction that can occur under basic or harsh reaction conditions[1]. This intramolecular rearrangement of the epoxide can be catalyzed by either acid or base and is also promoted by elevated temperatures[3].
Troubleshooting Guides
Issue 1: Low Yield in Scopine Synthesis from Scopolamine
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction | Verify the activity of your reducing agent (e.g., sodium borohydride). If necessary, use a fresh batch. Extend the reaction time at room temperature and monitor progress using TLC or HPLC.[4] | Increased conversion of starting material to product. |
| Suboptimal Temperature Control | During the addition of the reducing agent, maintain a strict temperature range of 0-5°C to prevent uncontrolled exothermic reactions.[3] | Minimized side reactions and degradation of the product. |
| Losses During Extraction | Optimize the pH of the aqueous layer before liquid-liquid extraction to ensure scopine is in its free base form. Perform multiple extractions with smaller volumes of organic solvent for higher recovery.[4] | Improved extraction efficiency and higher isolated yield. |
| Inefficient Purification | Employ optimized purification techniques such as recrystallization or column chromatography to effectively separate scopine from byproducts and unreacted starting materials.[3] | Increased purity and yield of the final product. |
Issue 2: High Levels of Scopoline Impurity
| Potential Cause | Recommended Action | Expected Outcome |
| Excessive Reaction Temperature | Strictly maintain the reaction temperature between 0-5°C during the addition of the reducing agent.[3] | Reduced rate of scopine rearrangement to scopoline.[3] |
| Prolonged Reaction Time | Closely monitor the reaction progress and quench it as soon as the starting material is consumed.[3] | Minimized exposure of scopine to conditions that promote isomerization.[3] |
| Suboptimal pH During Workup | Carefully control the pH during workup and extraction, avoiding strongly acidic or basic conditions for extended periods. For salt formation, use a precise molar ratio of acid (e.g., 1.2-1.8 molar equivalents of HBr).[3][5] | Prevention of acid or base-catalyzed rearrangement of the epoxide.[3] |
| High Temperature During Solvent Removal | When concentrating the product solution, ensure the temperature of the water bath does not exceed 50°C to prevent thermal degradation of the scopine epoxide ring.[2][3] | Preservation of the scopine structure and prevention of thermal isomerization.[3] |
Data Presentation
Table 1: Summary of Reaction Conditions for Scopine Synthesis from Scopolamine Hydrobromide
| Parameter | Condition | Rationale | Reference |
| Reducing Agent | Sodium Borohydride (B1222165) | Effective for reductive cleavage of the ester bond.[2] | [2] |
| Solvent | Ethanol (absolute) | Common solvent for this reduction.[2][3] | [2][3] |
| Temperature | 0-5°C during reagent addition | Minimizes side reactions and scopoline formation.[3][5] | [3][5] |
| pH during Workup | Neutral or slightly acidic | Prevents base-catalyzed rearrangement to scopoline.[1][3] | [1][3] |
| Drying Temperature | Not exceeding 50°C | Prevents thermal degradation of the epoxide ring.[2][3] | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of Scopine from Scopolamine Hydrobromide Trihydrate
This protocol is optimized to minimize the formation of scopoline.
Materials:
-
Scopolamine hydrobromide trihydrate
-
Ethanol (absolute)
-
Sodium borohydride
-
Hydrobromic acid (48%)
-
Tetrahydrofuran (B95107) (THF)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend scopolamine hydrobromide trihydrate in absolute ethanol.
-
Cooling: Cool the suspension to 0-5°C using an ice bath[3].
-
Addition of Reducing Agent: Slowly add sodium borohydride to the cooled suspension in small portions over at least one hour, ensuring the internal temperature does not exceed 5°C[3].
-
Reaction: Stir the reaction mixture at 0-5°C and monitor its progress by TLC or HPLC until all the scopolamine has been consumed[3].
-
Quenching and Salt Formation: Once the reaction is complete, slowly add hydrobromic acid (1.2-1.8 molar equivalents relative to the starting scopolamine) to the reaction mixture while maintaining the temperature below 10°C[3].
-
Crystallization: Add tetrahydrofuran (THF) to the mixture to induce crystallization of scopine hydrobromide[3].
-
Isolation: Collect the crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum at a temperature not exceeding 50°C[3].
Protocol 2: HPLC-UV Analysis of Scopine and Scopoline
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., ammonium (B1175870) acetate) at a specific pH (to be optimized for best separation).
-
Pure scopine and scopoline standards
Procedure:
-
Standard Preparation: Prepare standard solutions of known concentrations of pure scopine and scopoline in the mobile phase.
-
Sample Preparation: Dissolve a known amount of the reaction mixture or purified product in the mobile phase.
-
Injection: Inject the standard and sample solutions onto the HPLC system.
-
Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 210 nm)[3].
-
Quantification: Identify the peaks corresponding to scopine and scopoline based on the retention times of the standards. Calculate the area under each peak to determine the relative percentage of each isomer[3].
Visualizations
Caption: Experimental workflow for scopine synthesis from scopolamine.
Caption: Factors promoting the rearrangement of scopine to scopoline.
References
Technical Support Center: Stability and Degradation of Scopine Hydrochloride in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of scopine (B3395896) hydrochloride in solution. Below, you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: My scopine hydrochloride solution has turned yellow. What is the likely cause?
A: Discoloration, such as a yellow tint, is often an indicator of chemical degradation. The most probable causes are oxidation or photodegradation. Ensure that your solutions are prepared with high-purity solvents, stored protected from light, and under an inert atmosphere if possible.
Q2: I am observing unexpected peaks in the HPLC analysis of my this compound sample. What could they be?
A: Unexpected peaks are likely degradation products. Scopine, like other tropane (B1204802) alkaloids, is susceptible to degradation under various conditions. Common degradation pathways include hydrolysis (especially under basic conditions), oxidation, and thermal degradation. To identify these peaks, it is recommended to perform a forced degradation study to generate potential degradation products and compare their retention times with the unknown peaks in your sample.
Q3: What are the optimal storage conditions for this compound solutions to minimize degradation?
A: For long-term storage, this compound solutions should be kept at refrigerated temperatures (2-8°C) or frozen (-20°C to -80°C).[1] They should be stored in tightly sealed, light-resistant containers. The pH of the solution should ideally be in the neutral to slightly acidic range, as basic conditions can promote hydrolysis.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of Potency Over Time | Chemical degradation due to improper storage (temperature, light exposure), incorrect pH, or oxidative stress. | - Verify storage conditions (temperature, light protection). - Measure the pH of the solution and adjust to a neutral or slightly acidic range if necessary. - Prepare fresh solutions using high-purity, degassed solvents. - Consider adding an antioxidant if oxidative degradation is suspected. |
| Inconsistent Analytical Results | Degradation of the analyte in the autosampler, thermal degradation in the GC inlet, or interaction with the analytical column. | - If using HPLC, ensure the autosampler is temperature-controlled. - If using GC, be aware that scopine is thermally unstable. Lowering the inlet temperature may be necessary to prevent on-column degradation.[3] - Evaluate the suitability of the analytical column and mobile phase to ensure they are not contributing to degradation. |
| Precipitate Formation in Solution | Poor solubility at the storage temperature or change in pH. | - Confirm the solubility of this compound in your chosen solvent at the storage temperature. - Ensure the pH of the solution has not shifted, which could affect solubility. - If the solution was frozen, ensure it is completely thawed and mixed before use. |
Degradation Pathways of this compound
This compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and thermal decomposition. The presence of the epoxide ring and a secondary alcohol makes the molecule reactive under certain conditions.
Hydrolytic Degradation
Hydrolysis of scopine can be catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide ring can be opened to form a diol.
-
Base-Catalyzed Hydrolysis: Basic conditions can also promote changes to the scopine structure.
Oxidative Degradation
The tertiary amine and secondary alcohol in the scopine molecule are susceptible to oxidation. Oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides and other oxidation products.
Thermal Degradation
Scopine is known to be thermally unstable.[2] At elevated temperatures, the epoxide ring can decompose.[4] For related tropane alkaloids, thermal degradation can involve the elimination of water or formaldehyde.[3]
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
High-purity water and methanol (B129727) (HPLC grade)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water or methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Withdraw samples at each time point, cool to room temperature, and neutralize with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature, taking samples at various time points.
-
Neutralize the samples with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Withdraw samples at various time points for analysis.
-
-
Thermal Degradation:
-
For solution-state thermal degradation, incubate aliquots of the stock solution at elevated temperatures (e.g., 50°C, 60°C, 70°C).[2]
-
For solid-state thermal degradation, place a sample of solid this compound in a temperature-controlled oven at similar temperatures.
-
Sample at various time points, cool to room temperature, and dissolve the solid sample in a suitable solvent for analysis.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples at appropriate time intervals.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method.
-
Stability-Indicating HPLC Method
Objective: To separate and quantify this compound from its potential degradation products.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, e.g., 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer at a slightly acidic to neutral pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol). |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | Ambient or controlled at 25-30°C |
| Injection Volume | 10 - 20 µL |
Note: Method optimization will be required to achieve adequate separation of all degradation products from the parent compound and each other.
Quantitative Data Summary
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation of Scopine HCl | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl | 2 | 60 | Data to be generated | Data to be generated | Data to be generated |
| 8 | 60 | Data to be generated | Data to be generated | Data to be generated | |
| 24 | 60 | Data to be generated | Data to be generated | Data to be generated | |
| 0.1 M NaOH | 2 | 25 | Data to be generated | Data to be generated | Data to be generated |
| 8 | 25 | Data to be generated | Data to be generated | Data to be generated | |
| 24 | 25 | Data to be generated | Data to be generated | Data to be generated | |
| 3% H₂O₂ | 2 | 25 | Data to be generated | Data to be generated | Data to be generated |
| 8 | 25 | Data to be generated | Data to be generated | Data to be generated | |
| 24 | 25 | Data to be generated | Data to be generated | Data to be generated | |
| Heat (Solution) | 24 | 70 | Data to be generated | Data to be generated | Data to be generated |
| Heat (Solid) | 24 | 70 | Data to be generated | Data to be generated | Data to be generated |
| Photostability | ICH Q1B | ICH Q1B | Data to be generated | Data to be generated | Data to be generated |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Managing Inorganic Salt Impurities in Scopine Production
This guide provides researchers, scientists, and drug development professionals with practical solutions for managing inorganic salt impurities during the synthesis and purification of scopine (B3395896).
Troubleshooting Guide
Issue 1: High Levels of Inorganic Salts Detected in the Final Scopine Product.
-
Question: My final scopine product shows a high content of inorganic salts, such as borates, after synthesis from scopolamine (B1681570) using sodium borohydride (B1222165). How can I reduce these impurities?
-
Answer: High inorganic salt content is a common issue arising from reagents and pH adjustments. A multi-step purification process is crucial for effective removal. The primary inorganic impurities are often borate (B1201080) salts from the sodium borohydride reducing agent.[1] These impurities can negatively impact the yield and purity of subsequent synthetic steps.[1][2]
A recommended purification workflow involves:
-
Initial Filtration: After the reaction is complete, filter the reaction mixture to remove the bulk of insoluble inorganic salts.[1][2]
-
Water-Induced Precipitation: Add water to the filtrate. This will cause many of the dissolved inorganic salts to precipitate out of the organic solvent.[1][2][3]
-
Second Filtration: Filter the mixture again to remove the newly precipitated salts.[3]
-
Acid-Base Extraction: Perform a liquid-liquid extraction with careful pH control. First, acidify the aqueous solution to a pH of approximately 2-3 to convert scopine to its salt form and wash away non-basic organic impurities.[4] Then, basify the aqueous layer to a pH of 9-11 to liberate the scopine free base, which can then be extracted into an organic solvent like dichloromethane (B109758) or chloroform.[4]
-
Crystallization: The final step should be recrystallization of the crude scopine from a suitable solvent system (e.g., acetonitrile (B52724)/toluene) to obtain the pure product.[4]
-
Issue 2: Low Yield After Purification Steps.
-
Question: I'm experiencing low recovery of scopine after performing liquid-liquid extraction. What are the likely causes and how can I improve the yield?
-
Answer: Low recovery during extraction is frequently linked to improper pH adjustment or inefficient extraction technique.[4] Scopine is a basic compound, and its state (free base vs. salt) is pH-dependent.[4]
Troubleshooting Steps:
-
Verify pH Levels: Ensure the pH of the aqueous layer is correctly adjusted before each extraction step. For extracting the scopine free base into the organic layer, the pH must be sufficiently basic (typically 9-11).[4]
-
Perform Multiple Extractions: It is more effective to perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume.[4][5]
-
Break Emulsions: Emulsions can form at the interface between the aqueous and organic layers, trapping the product. To break an emulsion, you can add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel.[4][5] In persistent cases, filtering the mixture through a pad of celite may be necessary.[4]
-
Issue 3: Product "Oiling Out" During Crystallization.
-
Question: During the final crystallization step, my scopine is separating as an oil instead of forming solid crystals. What causes this and how can it be resolved?
-
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is often caused by a high concentration of impurities (including residual inorganic salts), a high degree of supersaturation, or the low melting point of the solid.[4]
Troubleshooting Steps:
-
Increase Solvent Volume: The solution may be too concentrated. Try adding more hot solvent to ensure the product remains dissolved until slow cooling begins.[4]
-
Induce Crystallization: If the solution is supersaturated but crystals do not form, try scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites. Adding a small seed crystal of pure scopine is also a highly effective method.[4][6]
-
Re-Purify the Material: If impurities are the suspected cause, an additional purification step, such as column chromatography, may be necessary before attempting recrystallization again.[4][7]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common inorganic salt impurities in scopine production?
-
A1: When synthesizing scopine via the reductive hydrolysis of scopolamine, the most common inorganic impurities are borate salts, which are byproducts of the sodium borohydride reagent.[1] Additionally, salts like sodium chloride, sodium sulfate, or hydrobromides can be introduced during work-up procedures involving pH adjustments and drying agents.[2][4]
-
Q2: Why is it critical to remove these inorganic salts?
-
A2: The presence of inorganic and organic impurities in the scopine salt can significantly affect the reaction yield and quality of subsequent intermediates, such as N-demethyl tiotropium (B1237716), in the synthesis of APIs like tiotropium bromide.[1][2][8] Patent literature indicates that scopine salts used in further steps can contain a wide range of inorganic salts (from 0.5% to 40% by weight), highlighting the importance of controlling their levels.[2][9]
-
Q3: What analytical methods can be used to quantify the amount of inorganic salt impurities?
-
A3: A common method for determining the content of inorganic impurities in a substance like scopine is the sulfated ash test.[2][8] This gravimetric analysis involves charring the sample and then treating it with sulfuric acid to convert the metal salts into their corresponding sulfates, which are then weighed. High-Performance Liquid Chromatography (HPLC) is typically used for analyzing organic impurities like scopoline (B1219716) but is not suitable for inorganic salts.[7]
-
Q4: What is the optimal pH for extracting scopine free base?
-
A4: To ensure scopine is in its free base form for efficient extraction into an organic solvent, the pH of the aqueous solution should be adjusted to a basic range, typically between pH 9 and 11.[4]
-
Q5: Can I use a different reducing agent to avoid borate salt formation?
-
A5: While other reducing agents like Lithium Aluminium Hydride (LAH) exist, they are often stronger and less selective, which can lead to unwanted side reactions.[7] Sodium borohydride, when used under controlled temperature conditions, is a suitable and commonly used reagent for this transformation.[7] The key to managing the resulting borate salts lies in the effectiveness of the purification and work-up procedures rather than changing the reducing agent.[1][2]
Data Presentation
Table 1: Key Parameters for Scopine Synthesis and Purification [4]
| Parameter | Recommended Range/Value | Purpose |
| Synthesis | ||
| Scopolamine HBr : NaBH₄ (molar ratio) | 1 : 3.5 - 4.5 | Ensures complete reduction of the ester. |
| Reaction Temperature | 0°C (initial), then Room Temp | Crucial for controlling the reaction rate and minimizing side products. |
| Purification (Extraction) | ||
| pH for Acid Wash | ~2-3 | Converts scopine to its salt form to remove non-basic impurities. |
| pH for Base Extraction | 9-11 | Liberates the scopine free base for extraction into an organic solvent. |
| Extraction Solvents | Dichloromethane, Chloroform | Effective for extracting the scopine free base. |
| Purification (Crystallization) | ||
| Crystallization Solvents | Acetonitrile, Toluene, Methanol/Acetone | Solvent choice depends on the purity of the crude scopine. |
| Crystallization Temperature | -20°C to 4°C | Lower temperatures generally improve crystallization yield. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Inorganic Salts
This protocol describes the acid-base extraction procedure to separate scopine from water-soluble inorganic salts and other impurities.
-
Acidification & Washing:
-
Take the aqueous solution containing the crude scopine and cool it to 0°C in an ice bath.
-
Slowly add dilute hydrochloric acid or hydrobromic acid to adjust the pH to 2-3.[4]
-
Transfer the acidified solution to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities.[4]
-
Discard the organic layer and retain the aqueous layer containing the scopine salt.
-
-
Basification & Extraction:
-
Cool the retained aqueous layer in an ice bath.
-
Slowly add a base (e.g., sodium carbonate or ammonium (B1175870) hydroxide) until the pH reaches 9-11.[4]
-
Extract the basic aqueous solution multiple times (at least 3x) with a suitable organic solvent such as dichloromethane or chloroform.[4]
-
-
Drying and Concentration:
-
Combine the organic extracts.
-
Dry the combined organic layer over an anhydrous drying agent like sodium sulfate.[10]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure, ensuring the temperature does not exceed 50°C to prevent degradation of the scopine's epoxide ring, to obtain crude scopine.[1][2]
-
Protocol 2: Recrystallization of Scopine [4]
This protocol is used to purify the crude scopine obtained after extraction.
-
Dissolution:
-
Place the crude scopine in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., acetonitrile or toluene) to dissolve the crude product completely.[4]
-
-
Hot Filtration (if necessary):
-
Crystallization:
-
Allow the clear, hot filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal yield.[4]
-
-
Isolation and Drying:
Visualizations
Caption: Workflow for purification of scopine from inorganic salts.
Caption: Troubleshooting flowchart for high inorganic salt content.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2021133280A1 - An improved process for preparation of scopine hydrobromide - Google Patents [patents.google.com]
- 3. EP2018379A2 - Scopine salts and their use in processes for the preparation of n-demethyl-tiotropium and tiotropium bromide - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. benchchem.com [benchchem.com]
- 8. data.epo.org [data.epo.org]
- 9. EP2018379B1 - Scopine salts and their use in processes for the preparation of n-demethyl-tiotropium and tiotropium bromide - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Large-Scale Production of Scopine Hydrochloride
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of scopine (B3395896) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is scopine hydrochloride, and why is it significant in pharmaceutical manufacturing? A1: Scopine is a valuable chiral intermediate used in the synthesis of various anticholinergic drugs, most notably tiotropium (B1237716) bromide, a long-acting bronchodilator for treating chronic obstructive pulmonary disease (COPD).[1] Its hydrochloride salt is a common form used in these synthetic processes.[2][3] The efficiency and purity of this compound production are critical for the overall manufacturing economy of such active pharmaceutical ingredients (APIs).[2]
Q2: What is the predominant synthesis route for the large-scale production of scopine? A2: The most common and industrially scalable method is the reductive hydrolysis of scopolamine (B1681570) or its salts (e.g., scopolamine hydrobromide) using a reducing agent like sodium borohydride (B1222165) in an alcoholic solvent.[1][4] This process cleaves the tropic acid moiety from the scopolamine molecule to yield scopine.[1]
Q3: What are the primary impurities encountered during this compound production? A3: The main impurities include:
-
Organic Impurities: Scopoline (B1219716) (a structural isomer of scopine), unreacted scopolamine, and tropic acid are common process-related organic impurities.[1][5][6] 2-Phenylpropane-1,3-diol can also form from the reduction of the tropic ester part of the scopolamine molecule.[2]
-
Inorganic Impurities: Inorganic salts, primarily borate (B1201080) salts from the sodium borohydride reagent, are significant impurities that must be removed.[1][2]
Q4: What are typical yields for large-scale scopine hydrobromide production? A4: While older processes reported yields around 64-85.6%, optimized and modern industrial processes can achieve yields in the range of 88.2% to 98.5%.[2]
Troubleshooting Guides
Synthesis and Reaction Optimization
Q: My reaction yield is consistently low, or the reaction is incomplete. What are the potential causes? A: Low yields often stem from issues with reagents or reaction conditions. Key areas to investigate include:
-
Reagent Quality: The reducing agent, sodium borohydride, can decompose over time if not stored under dry conditions. It is crucial to use a fresh, active reagent.[7]
-
Insufficient Reducing Agent: A molar excess of sodium borohydride is required for the complete reduction of the ester. Molar ratios of sodium borohydride to scopolamine hydrobromide trihydrate typically range from 3.5 to 4.5 equivalents.[7]
-
Reaction Temperature: The initial addition of sodium borohydride is critical and should be performed at a controlled low temperature (e.g., 0°C) to manage the exothermic reaction.[1][7]
-
Reaction Time: If the reaction is incomplete, consider extending the stirring time at room temperature after the initial addition of the reducing agent.[7]
Impurity Control and Management
Q: I am detecting higher-than-acceptable levels of the isomeric impurity scopoline. How can this be minimized? A: Scopoline is a structural isomer of scopine formed through an intramolecular rearrangement of the epoxide ring.[5] This rearrangement is promoted by elevated temperatures and both acidic and basic conditions.[5][8] To minimize its formation:
-
Maintain Strict Temperature Control: During the addition of sodium borohydride, the temperature should be kept in a strict range of 0-5°C.[5] Uncontrolled exotherms must be prevented.
-
Optimize Reaction Time: Monitor the reaction's progress closely using HPLC or TLC and quench it as soon as the scopolamine starting material is consumed to minimize the exposure of scopine to conditions that promote isomerization.[5]
-
Control pH During Workup: Avoid strongly acidic or basic conditions for extended periods during extraction and purification. When forming the salt, use a precise molar ratio of acid (e.g., 1.2-1.8 molar equivalents of HBr).[2][5]
-
Control Temperature During Solvent Removal: When concentrating the product solution, ensure the temperature of the water bath does not exceed 50°C to prevent thermal degradation and isomerization.[5]
Q: How do inorganic impurities affect the process, and what is the best way to remove them? A: Inorganic impurities, largely borate salts from the sodium borohydride, can negatively impact the yield and purity of subsequent synthetic steps, such as the production of N-demethyl-tiotropium.[1][2] These impurities are typically removed during the work-up phase. The purification process often involves adding water to the filtrate to precipitate the insoluble inorganic salts, followed by filtration before the final crystallization of the scopine salt.[1]
Purification and Crystallization
Q: My product is "oiling out" during crystallization instead of forming a solid. What is causing this, and how can I fix it? A: "Oiling out" can occur due to a high concentration of impurities or if the solution is too supersaturated.[7]
-
Increase Solvent Volume: The most common cause is an overly concentrated solution. Try adding a small amount of hot solvent to dissolve the oil, then allow it to cool slowly again.[7]
-
Use Seed Crystals: Adding a small seed crystal of pure scopine can help induce proper crystallization and prevent the formation of an oil.[7]
Q: I am experiencing low recovery of scopine during the liquid-liquid extraction step. How can I improve efficiency? A: Inefficient extraction can be due to suboptimal pH or emulsion formation.
-
Optimize pH: Before extraction, ensure the pH of the aqueous layer is correctly adjusted. To remove non-basic impurities, the solution should be acidified to a pH of ~2-3.[7] To extract scopine as a free base, the aqueous layer must be basified to a pH of 9-11.[7]
-
Perform Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of organic solvent (like dichloromethane (B109758) or chloroform) than a single extraction with a large volume.[7]
-
Break Emulsions: If an emulsion forms at the aqueous-organic interface, it can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.[7]
Stability and Storage
Q: My scopine solution appears discolored. What is the likely cause? A: Discoloration can be an indicator of chemical degradation. Scopine is susceptible to degradation from oxidation or reactions with impurities.[9] To troubleshoot, verify that the solution was stored protected from light and at the recommended temperature (2-8°C).[9] Also, ensure high-purity, HPLC-grade solvents were used for preparation.[9]
Q: What are the optimal long-term storage conditions for this compound? A: For long-term stability, solid this compound should be stored in a tightly sealed, light-resistant container and refrigerated at 2-8°C.[3][9] For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended to prevent degradation from repeated freeze-thaw cycles.[9][10]
Data Presentation
Table 1: Summary of Key Process Parameters for Reductive Hydrolysis
| Parameter | Recommended Value/Range | Rationale & Notes |
| Scopolamine HBr : NaBH₄ (molar ratio) | 1 : 3.5 - 4.5 | A significant excess of the reducing agent is required to ensure complete reaction.[7] |
| Reaction Temperature | 0-5°C (NaBH₄ addition), then Room Temp. | Crucial for controlling the initial exotherm and minimizing scopoline formation.[5][7] |
| Reaction Solvent | Absolute Ethanol (B145695) | Common and effective solvent for this transformation.[1][7] |
| pH for Acid Wash (Workup) | ~2-3 | To remove non-basic organic impurities.[7] |
| pH for Base Extraction (Workup) | 9-11 | To ensure scopine is in its free base form for efficient extraction into an organic solvent.[7] |
| Crystallization Temperature | -20°C to 4°C | Lower temperatures generally improve the yield of the crystallized product.[7] |
Table 2: Common Impurities and Typical Specification Limits
| Impurity | Typical Specification Limit (NMT) | Analytical Method |
| Scopoline | NMT 2.0% | HPLC[6] |
| Scopolamine | NMT 0.30% | HPLC[6] |
| Tropic Acid | NMT 0.30% | HPLC[6] |
| Total Unknown Impurities | NMT 1.0% (excluding Scopoline) | HPLC[6] |
| Inorganic Salts (Sulfated Ash) | < 5% (typically 0.5 - 4.0%) | Sulfated Ash Method[2] |
| Water Content | NMT 1.0% | Karl Fischer Titration (KFT)[6] |
| NMT: Not More Than |
Experimental Protocols
Protocol 1: Optimized Large-Scale Production of Scopine Hydrobromide
This protocol is an example of a scaled-up process for high yield and purity.[1]
-
Reaction Setup: Suspend scopolamine hydrobromide trihydrate (e.g., 100 g, 228.2 mmol) in ethanol (1 L) in a suitable reactor and cool the mixture to 0°C.
-
Addition of Reducing Agent: Add sodium borohydride (e.g., 30.2 g, 798.7 mmol) portion-wise to the suspension while maintaining the internal temperature at 0-5°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by HPLC or TLC).
-
Workup - Salt Removal: Filter the inorganic salts from the reaction mixture.
-
Workup - Concentration: Concentrate the filtrate under reduced pressure, ensuring the temperature does not exceed 50°C.
-
Crystallization: Add hydrobromic acid to the concentrated filtrate to precipitate scopine hydrobromide.
-
Isolation: Isolate the crystalline scopine hydrobromide by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: HPLC-UV Method for Quantification of Scopine and Scopoline
This protocol provides a general framework for analyzing product purity.[5]
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile), run in isocratic or gradient mode.
-
Detection: Monitor at a suitable UV wavelength, for example, 210 nm.
-
Sample Preparation: Prepare standards of scopine and scopoline. Dissolve a known amount of the reaction mixture or final product in the mobile phase.
-
Quantification: Inject the standards and samples. Identify peaks based on retention times. Calculate the area under each peak to determine the relative percentage of each isomer.
Visualizations
Caption: General workflow for scopine synthesis via reductive hydrolysis.
Caption: Key factors promoting the formation of the scopoline impurity.
Caption: Decision tree for troubleshooting common crystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2021133280A1 - An improved process for preparation of scopine hydrobromide - Google Patents [patents.google.com]
- 3. This compound or Scopine HCl Manufacturers, with SDS [mubychem.com]
- 4. GB1469781A - Production of scopine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. alkaloidstrading.com.au [alkaloidstrading.com.au]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Analytical Techniques for Detecting Scopine Hydrochloride Impurities
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with scopine (B3395896) hydrochloride. Our goal is to help you resolve common issues encountered during the analytical detection of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for identifying and quantifying impurities in scopine hydrochloride?
A1: The most suitable and widely used analytical techniques are a combination of chromatographic and spectroscopic methods.[1] High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying scopine and its related impurities.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for identifying volatile and semi-volatile impurities.[1]
Q2: What are some of the common impurities found in this compound?
A2: Common process-related and degradation impurities in this compound include:
-
Scopoline: An isomer of scopine.[2]
-
Tropic Acid: Can originate from the hydrolysis of related tropane (B1204802) alkaloids.[3]
-
Scopolamine: The parent compound from which scopine is often derived.[3]
-
Norhyoscine and Noratropine: Related tropane alkaloids.[4]
-
2-Phenylpropane-1,3-diol: A process-related impurity from the reduction of the tropic ester part of scopolamine.[2]
Q3: What are the typical purity specifications and impurity thresholds for this compound?
A3: Commercially available this compound for research purposes usually has a purity of ≥98%.[1] However, for pharmaceutical development, the acceptable levels of impurities are guided by regulatory bodies like the International Council for Harmonisation (ICH).[1] The following table summarizes typical regulatory guidelines for a new drug substance based on ICH Q3A(R2).[1]
| Parameter | Typical Specification | Regulatory Guideline Example (ICH Q3A(R2) for max. daily dose ≤2g/day) |
| Purity | ≥98% | Driven by impurity thresholds |
| Reporting Threshold | Not specified | 0.05% |
| Identification Threshold | Not specified | 0.10% or 1.0 mg Total Daily Intake (whichever is lower) |
| Qualification Threshold | Not specified | 0.15% or 1.0 mg Total Daily Intake (whichever is lower) |
Q4: How can I prepare a this compound sample for HPLC analysis?
A4: A general procedure for preparing a this compound sample for HPLC analysis is to dissolve the sample in the mobile phase or a suitable solvent to a known concentration, for example, 1 mg/mL.[1]
Troubleshooting Guides
HPLC Analysis Troubleshooting
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Secondary Silanol Interactions | Reduce the mobile phase pH to minimize interactions with residual silanols on the column. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Mismatch between Injection Solvent and Mobile Phase | Whenever possible, dissolve the sample in the mobile phase.[5][6][7] |
| Column Contamination or Degradation | Flush the column with a strong solvent or replace the column if necessary. |
Problem: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Fluctuations in Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed.[5][6] |
| Pump Malfunction or Leaks | Check for leaks in the pump and fittings. Ensure the pump is delivering a consistent flow rate.[5][6] |
| Temperature Variations | Use a column oven to maintain a constant temperature.[5] |
| Changes in Column Chemistry | The bonded phase may have been stripped over time. Consider using a new column.[5] |
Problem: High Backpressure
| Possible Cause | Troubleshooting Step |
| Blocked Inlet Frit | Replace the inlet frit of the column.[8] |
| Column Contamination | Backflush the column to remove particulates from the frit surface.[8] If the column is contaminated with strongly retained compounds, wash it with a strong solvent.[8] |
| Precipitation of Buffer Salts | Ensure the mobile phase composition is appropriate to prevent buffer precipitation. Flush the system with an aqueous solution to dissolve any precipitated salts.[9] |
| Kinked Tubing | Inspect all tubing for kinks or blockages.[7] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This protocol is a general guideline for the analysis of this compound and its impurities.
1. Chromatographic Conditions:
-
Column: C18 bonded silica (B1680970) gel particles (e.g., 3.5 µm particle size).[10]
-
Mobile Phase A: Dipotassium hydrogen phosphate (B84403) or disodium (B8443419) hydrogen phosphate aqueous solution (pH 9.8).[10]
-
Mobile Phase B: Acetonitrile aqueous solution.[10]
-
Detection: UV detector at 206 nm.[10]
-
Elution: Gradient elution. The specific gradient profile should be optimized based on the impurity profile of the sample.[1][10]
2. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to achieve a known concentration (e.g., 1 mg/mL).[1]
3. Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the prepared sample solution.
-
Run the gradient elution program.
-
Monitor the chromatogram for the separation of scopine and its impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol is a general guideline for the analysis of tropane alkaloids by GC-MS, which often requires derivatization to improve volatility and thermal stability.[1]
1. Derivatization (Silylation):
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample into a clean, dry vial.[1]
-
Dissolution: Add 100 µL of an anhydrous solvent (e.g., pyridine (B92270) or acetonitrile) and vortex to dissolve the sample completely.[1]
-
Derivatization Reagent: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the vial.[1]
-
Reaction: Tightly cap the vial and heat at 70-80°C for 30 minutes.[1]
-
Cooling: Allow the vial to cool to room temperature before injection.[1]
2. GC-MS Conditions:
-
GC Column: A low- to mid-polarity column suitable for alkaloid analysis.
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Temperature Program: An optimized temperature gradient is crucial for separating the derivatized analytes.
-
MS Detector: Operated in electron ionization (EI) mode with a full scan to identify unknown impurities.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound impurities.
Caption: Workflow for GC-MS analysis of this compound with silylation.
Caption: Logical troubleshooting workflow for common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2021133280A1 - An improved process for preparation of scopine hydrobromide - Google Patents [patents.google.com]
- 3. alkaloidstrading.com.au [alkaloidstrading.com.au]
- 4. akjournals.com [akjournals.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mastelf.com [mastelf.com]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. CN114088846A - Detection method of scopine and impurities thereof - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of Scopine Hydrochloride and Atropine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of scopine (B3395896) hydrochloride and atropine (B194438). While atropine is a thoroughly investigated compound, direct experimental data on scopine hydrochloride is limited. Therefore, to provide a comprehensive comparison, this guide incorporates data from scopolamine (B1681570), a well-studied derivative of scopine, to infer the biological properties conferred by the scopine moiety.
Structural and Mechanistic Overview
Scopine and atropine are tropane (B1204802) alkaloids that share a core bicyclic structure but differ in a key functional group. Atropine is the tropine (B42219) ester of tropic acid. Scopine, the structural base of scopolamine, contains an epoxide ring.[1] This structural difference is critical, influencing physicochemical properties like lipophilicity and, consequently, biological activity, particularly concerning blood-brain barrier penetration and receptor subtype selectivity.[1][2]
Both compounds function primarily as competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs).[2][3] They bind reversibly to these receptors, preventing the neurotransmitter acetylcholine (ACh) from binding and eliciting a response.[4][5][6] This antagonism blocks the "rest and digest" functions of the parasympathetic nervous system.[3]
The primary signaling pathway affected by these antagonists involves G-protein-coupled muscarinic receptors. For example, at the M2 receptor in cardiac tissue, ACh binding activates a Gi protein, which inhibits adenylyl cyclase (reducing cAMP) and activates potassium channels, leading to hyperpolarization and a decreased heart rate.[7][8] Atropine and scopine block this cascade by preventing ACh from binding to the receptor.
Quantitative Comparison of Biological Activity
The following tables summarize quantitative data on the receptor binding affinities and physiological effects of scopine (and its derivative scopolamine) versus atropine.
Table 1: Receptor Binding Affinity
This table presents the inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) of the compounds at various receptors. Lower values indicate higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) or IC50 (µM) | Notes |
| Scopine | Muscarinic (non-selective) | IC50 = 3 µM[9] | Direct data for scopine.[9] |
| Nicotinic | IC50 > 500 µM[9] | Selective for muscarinic over nicotinic receptors.[9] | |
| Scopolamine | M1 Muscarinic | Ki = 0.5 nM | Data from scopolamine, the scopine-containing derivative.[10] |
| M2 Muscarinic | Ki = 0.9 nM | High affinity for all muscarinic subtypes.[10] | |
| M3 Muscarinic | Ki = 0.5 nM | ||
| M4 Muscarinic | Ki = 0.4 nM | ||
| M5 Muscarinic | Ki = 1.0 nM | ||
| 5-HT3 | IC50 = 2.09 µM[11] | Shows "off-target" activity at higher concentrations.[11] | |
| Atropine | Muscarinic (non-selective) | - | Non-selective antagonist with high affinity for all M1-M5 subtypes.[3][5] |
| 5-HT3 | IC50 = 1.74 µM[11] | Similar "off-target" activity to scopolamine.[11] |
Data for scopolamine is included to infer the properties of the scopine moiety, as direct comprehensive binding data for scopine is not widely available.
Table 2: Comparative Physiological and In Vivo Effects
| Feature | Scopine / Scopolamine | Atropine | Key Findings |
| CNS Penetration | Readily crosses the blood-brain barrier.[1][2] | Limited penetration compared to scopolamine.[1] | The epoxide group in scopine increases lipophilicity, enhancing brain uptake.[1] |
| CNS Effects | Strong psychotropic effects (e.g., delirium, amnesia) at low doses.[1] More potent anticonvulsant effect.[2] | Requires significantly higher, potentially toxic doses for significant psychotropic effects.[1] | Scopolamine is approximately 10-fold more potent than atropine in stimulating locomotor activity in mice.[12] |
| Receptor Selectivity | Higher affinity for endothelial mAChRs.[2][13] | Higher affinity for smooth muscle mAChRs.[2][13] | The scopine base is critical for this observed subtype selectivity difference compared to the tropine base of atropine.[2][13] |
Key Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptors
This protocol is a standard method used to determine the binding affinity (Ki) of an unlabeled compound (like scopine or atropine) by measuring its ability to displace a radiolabeled ligand from the target receptor.[14][15]
Materials:
-
Receptor Source: Cell membranes prepared from cells expressing a specific human muscarinic receptor subtype (e.g., M1-M5).
-
Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, such as [³H]N-methylscopolamine ([³H]NMS).
-
Test Compound: Unlabeled this compound or atropine, serially diluted.
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B filters).
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the unlabeled test compounds (e.g., atropine, scopine) in assay buffer.
-
Incubation: In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
A fixed concentration of the radioligand (e.g., 0.5 - 1.0 nM [³H]NMS).
-
Varying concentrations of the unlabeled test compound.
-
For Total Binding: Add assay buffer instead of the test compound.
-
For Non-Specific Binding (NSB): Add a high concentration (e.g., 10 µM) of a known antagonist like atropine to a set of wells.
-
-
Equilibration: Incubate the plate at room temperature for a set period (e.g., 2-3 hours) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression (e.g., sigmoidal dose-response curve) to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Summary and Conclusion
The biological activities of this compound and atropine, while both centered on muscarinic antagonism, exhibit significant differences driven by their chemical structures.
-
Atropine is a well-characterized, non-selective muscarinic antagonist with high affinity across all five receptor subtypes.[3][5] Its effects are more pronounced on the peripheral nervous system due to its limited ability to cross the blood-brain barrier.[1]
-
This compound , based on direct data and inferences from scopolamine, also acts as a muscarinic antagonist.[2][9][16] However, the presence of the scopine moiety appears to confer a different receptor subtype selectivity profile, with a preference for endothelial over smooth muscle mAChRs.[2][13] Crucially, its structure allows for greater penetration into the central nervous system, leading to more potent central effects compared to atropine at similar doses.[1][2] Both compounds demonstrate potential off-target antagonistic activity at 5-HT3 receptors at micromolar concentrations.[11]
For researchers, the choice between these compounds depends on the desired therapeutic or experimental outcome. Atropine remains a benchmark for non-selective peripheral muscarinic blockade, while the scopine structure offers a template for developing CNS-active agents with potentially different muscarinic receptor subtype selectivity. Further direct investigation into this compound is warranted to fully elucidate its pharmacological profile.
References
- 1. neuroscience - Differences in the action of Scopolamine and Atropine - Biology Stack Exchange [biology.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. Atropine - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Atropine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 8. m.youtube.com [m.youtube.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors. [repository.cam.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Atropine- and scopolamine-resistant subtypes of muscarinic receptors in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | 85700-55-6 | FS27805 | Biosynth [biosynth.com]
Navigating the Cholinergic Landscape: A Comparative Analysis of Scopine Hydrochloride's Affinity for Muscarinic vs. Nicotinic Receptors
For researchers, scientists, and drug development professionals, understanding the precise interactions of a compound with its biological targets is paramount. This guide provides a comparative analysis of the binding affinity of scopine (B3395896) hydrochloride for the two major classes of cholinergic receptors: muscarinic and nicotinic receptors. Due to a significant lack of direct experimental data for scopine hydrochloride itself, this guide leverages data for its close structural derivative, scopolamine (B1681570), to infer the potential binding profile of scopine-containing compounds. It is crucial to note that while scopolamine provides valuable insights, its binding characteristics may not be identical to those of this compound.
Executive Summary
Scopine forms the structural core of tropane (B1204802) alkaloids like the well-characterized anticholinergic drug, scopolamine.[1] Existing research indicates a stark contrast in the affinity of scopine-containing compounds for muscarinic versus nicotinic acetylcholine (B1216132) receptors. The available evidence strongly suggests a high affinity and non-selective antagonism for all subtypes of muscarinic receptors. In contrast, the affinity for nicotinic receptors appears to be significantly lower, likely in the micromolar range, indicating a considerable degree of selectivity for the muscarinic branch of the cholinergic system.
Comparative Affinity Profile
Table 1: Muscarinic Receptor Binding Affinities of Scopolamine
| Receptor Subtype | Binding Affinity (Ki) in nM |
| M1 | ~1.1 |
| M2 | ~1.9 |
| M3 | ~1.3 |
| M4 | ~1.0 |
| M5 | ~2.0 |
Data compiled from various sources. Experimental conditions may vary.
Note on Nicotinic Receptor Affinity:
Direct quantitative binding studies for this compound or even scopolamine at various nicotinic receptor subtypes are scarce. However, several lines of evidence suggest a much lower affinity compared to muscarinic receptors:
-
A study on tropane alkaloids, including scopolamine, concluded that they bind to the nicotinic acetylcholine receptor with "much lower affinities" than to muscarinic receptors.[2][3]
-
High concentrations of scopolamine are reported to block nicotinic receptors, implying a weaker interaction.[4][5]
-
A study on the structurally related 5-HT3 receptors (which belong to the same Cys-loop receptor superfamily as nicotinic receptors) found that scopolamine inhibited receptor responses with an IC50 of 2.09 μM, suggesting a low-affinity interaction.[6]
-
An in vitro study on human α4β2 nicotinic acetylcholine receptors demonstrated both potentiating and inhibitory effects of scopolamine depending on the concentrations of both scopolamine and acetylcholine, indicating a complex and likely low-potency interaction.[7]
Signaling Pathways and Experimental Workflow
The distinct receptor types engaged by scopine-containing compounds trigger different intracellular signaling cascades. Muscarinic receptors are G-protein coupled receptors (GPCRs), while nicotinic receptors are ligand-gated ion channels.
Figure 1. Signaling pathways for muscarinic and nicotinic receptors.
The experimental workflow to determine the binding affinity of a compound like this compound typically involves radioligand binding assays.
Figure 2. Workflow for a competitive radioligand binding assay.
Experimental Protocols
The determination of binding affinity (Ki) is a crucial step in characterizing a ligand-receptor interaction. A standard method for this is the competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptors
1. Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).
-
Radioligand: A high-affinity radiolabeled antagonist for the target receptor, for example, [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: this compound dissolved in an appropriate buffer at a range of concentrations.
-
Assay Buffer: Typically a phosphate (B84403) or Tris-based buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific Binding Control: A high concentration of a known, unlabeled antagonist (e.g., 1 µM atropine) to determine the level of non-specific binding of the radioligand.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
2. Procedure:
-
Incubation Setup: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound (this compound). Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding counts to determine the specific binding at each concentration of the test compound.
-
Generate Competition Curve: Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion
Based on the available evidence, primarily from studies on its derivative scopolamine, this compound is predicted to be a potent and non-selective antagonist of muscarinic acetylcholine receptors. Its affinity for nicotinic acetylcholine receptors is markedly lower, suggesting a high degree of selectivity for the muscarinic system. This pronounced selectivity is a critical piece of information for researchers engaged in the development of cholinergic drugs, as it informs predictions of both on-target efficacy and potential off-target effects. Further direct experimental validation of this compound's binding affinities at both muscarinic and a comprehensive panel of nicotinic receptor subtypes is warranted to definitively confirm this profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors. | Semantic Scholar [semanticscholar.org]
- 3. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scopolamine Administration Modulates Muscarinic, Nicotinic and NMDA Receptor Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scopolamine Administration Modulates Muscarinic, Nicotinic and NMDA Receptor Systems | PLOS One [journals.plos.org]
- 6. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Scopine and Atropine on the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the central nervous system (CNS) effects of scopine (B3395896) and atropine (B194438), two tropane (B1204802) alkaloids with significant pharmacological activity. While atropine is a well-characterized non-selective muscarinic antagonist, direct experimental data on scopine is limited. Therefore, this analysis infers many of scopine's properties from its structural analogue, scopolamine (B1681570), which features scopine as its base. This comparison synthesizes available experimental data to highlight key differences in their pharmacokinetic and pharmacodynamic profiles within the CNS.
Executive Summary
Atropine and scopine (via scopolamine) both act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs) and serotonin (B10506) 5-HT3 receptors. However, their effects on the central nervous system differ significantly, primarily due to differences in their ability to cross the blood-brain barrier (BBB). Scopolamine, and by inference scopine, exhibits greater CNS penetration, leading to more pronounced and distinct central effects compared to atropine.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences between atropine and scopolamine, which serves as a proxy for scopine.
| Parameter | Atropine | Scopolamine (as a proxy for Scopine) | Reference |
| Blood-Brain Barrier Penetration | Lower | Higher | [1] |
| Bioavailability (in rats) | Similar to Scopolamine | Similar to Atropine | [1] |
| Brain Concentration (in rats) | Lower | Significantly Higher | [1] |
| Primary CNS Effect at Therapeutic Doses | Minimal | Sedation, amnesia | [2] |
| Effect on EEG (in rats) | No significant effect on beta power | Dose-dependent loss of beta power | [1] |
| Anticonvulsant Effect (in sarin-exposed rats) | Less potent | More potent | [1] |
| Cognitive Domain | Atropine | Scopolamine (as a proxy for Scopine) | Reference |
| Recognition Memory | Impairment | Significant Impairment (SDM -1.84) | [2] |
| Immediate Recall | Impairment | Significant Impairment (SDM -1.82) | [2] |
| Delayed Recall | Impairment | Significant Impairment (SDM -1.54) | [2] |
| Attention | Impairment | Significant Impairment (SDM -0.85) | [2] |
Standardized Mean Difference (SDM) from a meta-analysis comparing drug to placebo. A more negative value indicates greater impairment.
Signaling Pathways
Both atropine and scopine exert their effects by blocking specific neurotransmitter receptors in the CNS. The primary targets are muscarinic acetylcholine receptors (subtypes M1 and M2) and the serotonin 5-HT3 receptor.
Muscarinic Acetylcholine Receptor Signaling
Atropine is a non-selective antagonist of all five muscarinic receptor subtypes (M1-M5).[3] M1 receptors, coupled to Gq proteins, are predominantly found postsynaptically in the cortex and hippocampus and are involved in cognitive functions.[3][4] M2 receptors are coupled to Gi proteins and often act as autoreceptors to inhibit acetylcholine release.[5][6]
References
- 1. Comparative physiology and efficacy of atropine and scopolamine in sarin nerve agent poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cognitive effects of individual anticholinergic drugs: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M1 muscarinic receptor signaling in mouse hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M1 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]
- 5. researchgate.net [researchgate.net]
- 6. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Blood-Brain Barrier Permeability: Scopine vs. Scopolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the blood-brain barrier (BBB) permeability of two structurally related tropane (B1204802) alkaloids: scopine (B3395896) and scopolamine (B1681570). Understanding the differential ability of these compounds to penetrate the central nervous system (CNS) is critical for drug design and development, particularly for therapies targeting the brain. This comparison is based on an analysis of their physicochemical properties and available experimental data from in vitro and in vivo studies.
Executive Summary
Scopolamine, a tertiary amine, is a well-established anticholinergic drug known for its significant central nervous system effects, which are a direct consequence of its ability to readily cross the blood-brain barrier. In contrast, scopine, the foundational alcohol component of scopolamine, also demonstrates the capacity to cross the BBB, a property that has been leveraged in the design of brain-targeting drug conjugates. While direct, side-by-side quantitative permeability studies are limited, a comparative analysis of their molecular characteristics and existing experimental evidence allows for a clear differentiation in their BBB penetration profiles.
Physicochemical Properties Influencing BBB Permeability
The ability of a molecule to cross the BBB is largely governed by its physicochemical properties. Key parameters for scopine and scopolamine are summarized in the table below.
| Property | Scopine | Scopolamine | Impact on BBB Permeability |
| Molecular Weight ( g/mol ) | 155.19 | 303.35 | Lower molecular weight generally favors passive diffusion across the BBB. |
| LogP (Octanol-Water Partition Coefficient) | -0.2 (predicted) | 0.98 - 1.2 | Higher LogP indicates greater lipophilicity, which facilitates passage through the lipid membranes of the BBB. |
| Topological Polar Surface Area (TPSA) (Ų) | 36.0 | 63.5 | Lower TPSA is associated with increased BBB permeability. |
| Hydrogen Bond Donors | 1 | 1 | Fewer hydrogen bond donors generally improve permeability. |
| Hydrogen Bond Acceptors | 3 | 4 | Fewer hydrogen bond acceptors are favorable for BBB penetration. |
Data sourced from PubChem and other chemical databases.
Based on these properties, scopine's lower molecular weight and smaller polar surface area would suggest a greater potential for passive diffusion across the BBB compared to scopolamine. However, scopolamine's higher lipophilicity (LogP) is a significant factor that enhances its ability to partition into the lipid-rich environment of the brain endothelial cell membranes.
Experimental Data on BBB Permeability
Scopolamine: In Vivo Evidence of Brain Penetration
Studies in animal models have consistently demonstrated that scopolamine effectively crosses the blood-brain barrier. An in vivo study in rats provides quantitative data on its distribution between the brain and plasma.
In Vivo Distribution of Scopolamine in Rats
| Time (hours) | Plasma Concentration (ng/mL) | Brain (Cortex) Concentration (ng/g) | Brain-to-Plasma Ratio (Cb/Cp) |
| 0.5 | 1500 | ~1200 | ~0.8 |
| 1 | 1000 | ~800 | ~0.8 |
| 2 | 500 | ~400 | ~0.8 |
| 4 | 200 | ~150 | ~0.75 |
Data adapted from a study determining scopolamine distribution by LC-MS/MS in rats after intraperitoneal injection. The brain-to-plasma ratio (Cb/Cp) is an indicator of BBB penetration; a ratio close to 1 suggests significant uptake into the brain.[1][2]
Scopine: Evidence as a Brain-Targeting Moiety
A key piece of evidence for scopine's ability to cross the BBB comes from a study where it was used as a brain-targeting moiety for the chemotherapy drug chlorambucil (B1668637).
In this study, a chlorambucil-scopine (CHLS) conjugate was synthesized and its distribution was studied in vivo. The results showed a dramatic increase in brain accumulation of the conjugate compared to chlorambucil alone.
Brain Uptake of Chlorambucil vs. Chlorambucil-Scopine Conjugate
| Compound | Brain AUC₀₋t (ng·h/g) | Fold Increase |
| Chlorambucil (CHL) | 132.5 | - |
| Chlorambucil-Scopine (CHLS) | 1888.1 | 14.25 |
AUC₀₋t represents the area under the concentration-time curve, indicating total drug exposure over time. Data from a study on scopine as a brain-targeting moiety.[3]
This significant enhancement in brain delivery strongly suggests that the scopine component of the conjugate facilitates transport across the blood-brain barrier.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to allow for replication and further investigation.
In Vitro BBB Permeability Assay (hCMEC/D3 Transwell Model)
This protocol describes a common in vitro method to assess the permeability of compounds across a monolayer of human cerebral microvascular endothelial cells (hCMEC/D3), which form tight junctions and mimic the BBB.
-
Cell Culture: hCMEC/D3 cells are cultured in endothelial cell growth medium. For permeability assays, the cells are seeded on collagen-coated microporous membrane inserts (e.g., Transwell®) at a high density.
-
Monolayer Formation: The cells are allowed to grow and differentiate for several days to form a confluent monolayer with tight junctions. The integrity of the monolayer is monitored by measuring the transendothelial electrical resistance (TEER).
-
Permeability Assay:
-
The culture medium in the apical (upper) and basolateral (lower) chambers of the Transwell insert is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
The test compound (scopine or scopolamine) is added to the apical chamber at a known concentration.
-
Samples are taken from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the compound in the collected samples is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of appearance of the compound in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.[4][5]
In Vivo Brain Uptake Study in Rats
This protocol outlines a typical in vivo experiment to determine the brain and plasma concentrations of a compound after systemic administration.
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Drug Administration: The test compound (scopine or scopolamine) is administered via a specific route, for example, intraperitoneal (i.p.) or intravenous (i.v.) injection, at a defined dose.
-
Sample Collection: At predetermined time points after administration (e.g., 0.25, 0.5, 1, 2, 4, 8 hours), groups of animals are anesthetized.
-
Blood Collection: Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., heparin). Plasma is separated by centrifugation.
-
Brain Tissue Collection: Animals are perfused with saline to remove blood from the brain. The brain is then excised, and specific regions (e.g., cortex, hippocampus) can be dissected.
-
-
Sample Processing: Plasma samples may require protein precipitation. Brain tissue is homogenized.
-
Quantification: The concentration of the compound in the plasma and brain homogenates is determined using a validated analytical method like LC-MS/MS.[1][2]
-
Data Analysis: The brain-to-plasma concentration ratio (Cb/Cp) is calculated at each time point to assess the extent of BBB penetration.
Visualizing Structural Differences and Permeability
The structural differences between scopine and scopolamine, which underlie their differing physicochemical properties and BBB permeability, are illustrated below.
Caption: Structural and property comparison influencing BBB permeability.
Conclusion
Both scopine and scopolamine possess the ability to cross the blood-brain barrier. Scopolamine's higher lipophilicity contributes to its well-documented and potent central nervous system effects.[6][7] Scopine, with its lower molecular weight and polar surface area, also demonstrates BBB permeability, as evidenced by its successful use as a brain-targeting moiety.[3] The choice between these or related structures in drug design will depend on the desired level of CNS penetration and the specific therapeutic application. Further direct comparative studies using standardized in vitro and in vivo models would be beneficial to precisely quantify the differences in their BBB transport kinetics.
References
- 1. Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scopine as a novel brain-targeting moiety enhances the brain uptake of chlorambucil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.unnes.ac.id [journal.unnes.ac.id]
- 7. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of Receptor Binding Affinities: Scopine and Atropine at Muscarinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding profiles of scopine (B3395896) and atropine (B194438), two tropane (B1204802) alkaloids that interact with muscarinic acetylcholine (B1216132) receptors (mAChRs). Muscarinic receptors, a family of G protein-coupled receptors (GPCRs) composed of five subtypes (M1-M5), are crucial mediators of acetylcholine signaling in the central and peripheral nervous systems. Their diverse physiological roles make them significant targets for therapeutic drug development.
While atropine is a well-characterized non-selective muscarinic antagonist, direct experimental binding data for scopine is limited in publicly available literature.[1] Therefore, this guide utilizes binding affinity data for scopolamine (B1681570), a closely related tropane alkaloid containing the scopine moiety, as a representative substitute for scopine's activity. It is important to note that the ester side chain present in scopolamine and atropine significantly influences their binding characteristics.
Comparative Binding Affinities of Muscarinic Antagonists
The binding affinity of a ligand for its receptor is a critical determinant of its potency. The following table summarizes the inhibitory constants (Ki) of scopolamine (as a proxy for scopine) and atropine across the five human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| Scopolamine | 0.83[2] | 5.3[2] | 0.34[2] | 0.38[2] | 0.34[2] |
| Atropine | 1.27[3] | 3.24[3] | 2.21[3] | 0.77[3] | 2.84[3] |
Note: Data for scopolamine is used as a proxy for scopine. These values are compiled from multiple sources and experimental conditions may vary.
The data indicates that both scopolamine and atropine are potent, non-selective antagonists at all five muscarinic receptor subtypes.[1][3] However, there are notable differences in their affinity profiles. For instance, scopolamine exhibits a higher affinity for the M1, M3, and M5 receptor subtypes compared to atropine, while atropine shows a slightly higher affinity for the M2 and M4 subtypes. Studies on rabbit aorta have shown that endothelial muscarinic receptors have a higher affinity for scopolamine, whereas smooth muscle muscarinic receptors have a higher affinity for atropine.[4]
Experimental Protocols
The determination of binding affinities for scopine and atropine at muscarinic receptors is typically performed using a competitive radioligand binding assay.
Radioligand Competition Binding Assay
This in vitro assay measures the affinity of a test compound (e.g., scopine or atropine) by quantifying its ability to displace a radiolabeled ligand from the target receptor.[5]
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., Chinese Hamster Ovary - CHO-K1 cells) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[5]
-
Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium, typically [3H]N-methylscopolamine ([3H]NMS).[5]
-
Test Compounds: Scopine and atropine at a range of concentrations.
-
Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-labeled high-affinity muscarinic antagonist, such as atropine, to determine the amount of non-specific binding of the radioligand.[5]
-
Assay Buffer: A buffered solution to maintain pH and ionic strength, for example, 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[5]
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate receptor-bound from free radioligand.
-
Scintillation Counter: To quantify the radioactivity on the filters.
Procedure:
-
Membrane Preparation: Thawed aliquots of cell membranes expressing the specific muscarinic receptor subtype are resuspended in ice-cold assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of the radioligand ([3H]NMS), and a varying concentration of the unlabeled test compound (scopine or atropine). Control wells for total binding (only membranes and radioligand) and non-specific binding (membranes, radioligand, and a high concentration of unlabeled antagonist) are also included.
-
Incubation: The plate is incubated at room temperature for a sufficient duration (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[5]
-
Termination and Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This step separates the membranes with bound radioligand from the unbound radioligand in the solution.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on each filter is measured using a liquid scintillation counter.
-
Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. A competition binding curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration. Non-linear regression analysis is then used to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]
Mandatory Visualizations
Experimental Workflow
Muscarinic Receptor Signaling Pathways
Muscarinic receptors mediate their cellular effects by coupling to different G proteins, leading to distinct downstream signaling cascades.[6]
Gq-coupled Signaling Pathway (M1, M3, M5 Receptors)
The M1, M3, and M5 muscarinic receptor subtypes primarily couple to Gq/11 proteins.[7] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7][8]
Gi-coupled Signaling Pathway (M2, M4 Receptors)
The M2 and M4 muscarinic receptor subtypes couple to Gi/o proteins.[8] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] The βγ-subunits of the Gi protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. Atropine- and scopolamine-resistant subtypes of muscarinic receptors in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Mechanisms of Action: Scopine vs. Atropine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the mechanisms of action of two tropane (B1204802) alkaloids, scopine (B3395896) and atropine (B194438). While both compounds are structurally related and interact with the cholinergic system, their pharmacological profiles exhibit key differences. This document outlines their molecular interactions, downstream signaling effects, and presents supporting experimental data to elucidate their distinct activities.
Core Mechanism of Action: Competitive Antagonism at Muscarinic Receptors
Both scopine and atropine exert their primary effects through competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] These G-protein coupled receptors (GPCRs) are integral to the parasympathetic nervous system and are classified into five subtypes (M1-M5), each with distinct tissue distributions and signaling cascades.[3] By binding to the same site as the endogenous neurotransmitter acetylcholine (ACh) without activating the receptor, these antagonists effectively block downstream signaling.[1]
Atropine is a well-characterized, non-selective competitive antagonist with high affinity for all five muscarinic receptor subtypes.[2] This non-selectivity underlies its wide range of physiological effects.
Scopine , in its isolated form, is largely considered to be inactive. However, it constitutes the structural core of scopolamine (B1681570), a potent and well-known muscarinic antagonist.[1] Due to the limited availability of direct experimental data on scopine, this guide will utilize data for scopolamine as a representative molecule containing the scopine moiety to infer its potential activity. Scopolamine, like atropine, is a non-selective muscarinic antagonist.[4]
Quantitative Comparison of Receptor Binding Affinities
The binding affinities of atropine and scopolamine (as a proxy for scopine's potential activity) for the five human muscarinic receptor subtypes are summarized below. The data, presented as inhibitor constant (Ki) and half-maximal inhibitory concentration (IC50) values, are derived from radioligand binding assays.
| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) |
| Atropine | M1 | 1.27 ± 0.36 | 2.22 ± 0.60 |
| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 | |
| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 | |
| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 | |
| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 | |
| Scopolamine | M1 | 0.83 | 55.3 (overall) |
| M2 | 5.3 | ||
| M3 | 0.34 | ||
| M4 | 0.38 | ||
| M5 | 0.34 |
Data for atropine sourced from APExBIO.[2] Data for scopolamine sourced from ResearchGate.[5] It is important to note that direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions.
Muscarinic Receptor Signaling Pathways
The antagonistic action of scopine-containing compounds and atropine prevents the initiation of the following G-protein-mediated signaling cascades:
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6]
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and modulation of ion channels.[1]
Muscarinic Receptor Signaling Pathways
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes from cell lines (e.g., CHO-K1) stably expressing a specific human muscarinic receptor subtype (M1-M5).[6]
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).[6]
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.[6]
-
Test compounds (scopine, atropine) at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., 1 µM Atropine).[6]
-
Filter plates (e.g., 96-well glass fiber).
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg of protein) with a fixed concentration of the radioligand ([³H]-NMS) and a range of concentrations of the unlabeled test compound.[1]
-
Equilibration: Allow the mixture to incubate at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The affinity of the test compound (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Radioligand Binding Assay Workflow
Key Differences in Mechanism of Action
While both atropine and scopine (inferred from scopolamine) are non-selective muscarinic antagonists, their pharmacological profiles diverge, primarily due to differences in their ability to cross the blood-brain barrier (BBB).
-
Central Nervous System (CNS) Effects: Scopolamine exhibits more potent and prolonged CNS effects compared to atropine.[6] This is attributed to its higher lipophilicity, which facilitates greater penetration across the BBB. The CNS effects of scopolamine include sedation, amnesia, and anti-emetic actions, which are generally more pronounced than those of atropine.[6] Atropine's CNS effects are typically stimulatory at clinical doses.[7]
-
Peripheral Effects: Atropine has a more potent and prolonged effect on the heart, intestine, and bronchial muscle compared to scopolamine.[2] Conversely, scopolamine has a stronger effect on the iris, ciliary body, and certain secretory glands.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
Evaluating the Therapeutic Potential of Scopine Hydrochloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tropane (B1204802) alkaloid scopine (B3395896), a structural backbone derived from the hydrolysis of scopolamine (B1681570), serves as a valuable scaffold in medicinal chemistry.[1] While largely inactive on its own, its derivatives are being explored for a range of therapeutic applications, primarily leveraging their anticholinergic properties and potential for targeted drug delivery. This guide provides a comparative analysis of recently developed scopine hydrochloride derivatives, evaluating their performance against established alternatives with supporting experimental data.
Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism
Scopine-based derivatives primarily function as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[1] These G-protein coupled receptors (GPCRs) are integral to numerous physiological functions in the central and peripheral nervous systems. By binding to the same site as the endogenous neurotransmitter acetylcholine (ACh) without activating the receptor, these antagonists block downstream signaling pathways.
The five subtypes of muscarinic receptors (M1-M5) couple to different G-proteins to elicit their effects. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating Phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and modulation of ion channels.[1][2] Non-selective antagonists like scopolamine block all five subtypes, leading to a broad range of physiological effects.[1]
Figure 1: Simplified signaling pathways of muscarinic acetylcholine receptors and the inhibitory action of scopine derivatives.
Comparative Performance Data
The therapeutic utility of scopine derivatives is being investigated in several key areas, including targeted cancer therapy and the treatment of central nervous system disorders. Below, we compare the performance of novel derivatives against relevant alternatives.
Brain-Targeting Conjugates for Glioma Therapy
Scopine has been successfully employed as a brain-targeting moiety to enhance the delivery of chemotherapeutic agents across the blood-brain barrier.[3] A notable example is the Chlorambucil-Scopine (CHLS) prodrug.
Table 1: In Vitro Cytotoxicity of Chlorambucil-Scopine (CHLS) vs. Chlorambucil (B1668637) in Glioma Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Fold Improvement | Reference |
| Chlorambucil-Scopine (CHLS) | C6 | 0.065 | >6150x | [3][4] |
| Chlorambucil | C6 | >400 | - | [3][4] |
| Chlorambucil | SF767 | 114 | - | [5][6] |
| Chlorambucil | U87-MG | 96 | - | [5][6] |
Data indicates that conjugating chlorambucil to scopine dramatically enhances its cytotoxic potency against the C6 glioma cell line.
Novel Antidepressants Targeting Muscarinic Receptors
Inspired by the rapid antidepressant effects of scopolamine, research has focused on developing derivatives with improved safety profiles.[7][8] Fluorine-containing scopolamine analogues have shown promise in preclinical models.
Table 2: Antidepressant-like Activity of Fluorinated Scopolamine Analogue (S-3a) vs. Scopolamine in the Murine Tail Suspension Test (TST)
| Compound | Dose (mg/kg, i.p.) | Immobility Time Reduction | Cytotoxicity (IC₅₀) | Reference |
| S-3a | 0.1, 0.3, 1.0 | Significant | >100 µM | [7][9] |
| Scopolamine | 0.3 | Significant | - | [9][10] |
The analogue S-3a demonstrates a potent antidepressant-like effect comparable to scopolamine but with a confirmed low cytotoxicity profile in neuronal and non-neuronal cell lines.[7][9][11]
Muscarinic Receptor Binding Affinity
The selectivity of scopine derivatives for different mAChR subtypes is critical for their therapeutic application and side-effect profile. Scopolamine, the parent compound for many derivatives, is a non-selective antagonist.
Table 3: Comparative Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 | M2 | M3 | M4 | M5 | Selectivity Profile | Reference |
| Scopolamine | 0.83 | 5.3 | 0.34 | 0.38 | 0.34 | Non-selective | [2] |
| Atropine | 1.9 | 11 | 1.1 | 1.5 | 1.4 | Non-selective | [12] |
| Pirenzepine | 20 | 560 | 250 | 120 | 200 | M1-selective | [12] |
| AF-DX 116 | 1300 | 150 | 2000 | 910 | 4500 | M2-selective | [12] |
| 4-DAMP | 3.2 | 16 | 0.5 | 1.6 | 1.0 | M3-preferring | [12] |
This table provides a baseline for comparing the selectivity of novel scopine derivatives. The goal is often to develop subtype-selective ligands to minimize the side effects associated with non-selective antagonists like scopolamine.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Protocol 1: In Vitro Muscarinic Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific muscarinic receptor subtype.
Materials:
-
Cell membranes from cell lines (e.g., CHO-K1, HEK293) stably expressing a single human muscarinic receptor subtype (M1-M5).[2]
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.[14]
-
Non-specific binding control: Atropine (1 µM).[2]
-
96-well filter plates (e.g., GF/C).[14]
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest cells expressing the target receptor. Homogenize cells in an ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh assay buffer and determine the protein concentration.[14][15]
-
Assay Setup: In a 96-well plate, incubate the cell membranes (10-20 µg protein) with a fixed concentration of [³H]-NMS and a range of concentrations of the unlabeled test compound.[12]
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[14]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the filter plates to separate the receptor-bound radioligand from the free radioligand. Wash the filters with an ice-cold assay buffer.[14]
-
Quantification: Dry the filter plates and add a scintillation cocktail. Measure the radioactivity in each well using a liquid scintillation counter.[16]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
References
- 1. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Affinity ligands and related agents for brain muscarinic and nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro effect of chlorambucil on human glioma cell lines (SF767 and U87-MG), and human microvascular endothelial cell (HMVEC) and endothelial progenitor cells (ECFCs), in the context of plasma chlorambucil concentrations in tumor-bearing dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro effect of chlorambucil on human glioma cell lines (SF767 and U87-MG), and human microvascular endothelial cell (HMVEC) and endothelial progenitor cells (ECFCs), in the context of plasma chlorambucil concentrations in tumor-bearing dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Tail Suspension Test [jove.com]
- 8. Video: The Tail Suspension Test [jove.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Activity Evaluation of Fluorine-Containing Scopolamine Analogues as Potential Antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
Cross-Reactivity of Scopine Hydrochloride with Other Tropane Alkaloids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of scopine (B3395896) hydrochloride with other structurally related tropane (B1204802) alkaloids. Due to the limited availability of direct comparative data from immunoassays for scopine hydrochloride, this guide infers its potential for cross-reactivity based on its binding affinity to its primary physiological target, the muscarinic acetylcholine (B1216132) receptors, and compares it with its well-characterized derivatives, scopolamine (B1681570) and atropine (B194438). All quantitative data is supported by experimental findings from peer-reviewed studies, and detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Data Presentation: Comparative Biological Activity of Tropane Alkaloids
The cross-reactivity of an analyte in an immunoassay is often related to its ability to bind to the target receptor. The following table summarizes the available quantitative data on the binding affinities (IC50) of scopine, scopolamine, and atropine for muscarinic acetylcholine receptors. A lower IC50 value indicates a higher binding affinity.
| Compound | Receptor Target | Assay Type | IC50 Value | Reference |
| Scopine | Muscarinic Acetylcholine Receptors | Radioligand Binding Assay | 3 µM | [1] |
| Scopolamine | Muscarinic Acetylcholine Receptors | Radioligand Binding Assay | 55.3 nM | |
| Atropine | Muscarinic Acetylcholine Receptors | Radioligand Binding Assay | 63.2 µM |
One study developing a monoclonal antibody for scopolamine noted that the cross-reaction with scopine was "very weak," further suggesting a low potential for significant cross-reactivity in immunoassays designed for scopolamine.
Experimental Protocols
Detailed methodologies for key experiments used to assess the binding affinity and cross-reactivity of tropane alkaloids are provided below.
Radioligand Binding Assay for Muscarinic Receptors
This assay measures the affinity of a compound for a specific receptor by quantifying the displacement of a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound for muscarinic acetylcholine receptors.
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS).
-
Test Compounds: this compound and other tropane alkaloids at various concentrations.
-
Non-specific Binding Control: Atropine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture CHO-K1 cells expressing the muscarinic receptor subtype of interest.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well microplate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]-NMS (at a final concentration near its Kd), and cell membrane suspension.
-
Non-specific Binding (NSB): Atropine (1 µM final concentration), [³H]-NMS, and cell membrane suspension.
-
Competitive Binding: Test compound at various concentrations, [³H]-NMS, and cell membrane suspension.
-
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Harvesting and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA)
This assay is used to detect and quantify small molecules, like tropane alkaloids, in a sample.
Objective: To determine the concentration of a tropane alkaloid in a sample and assess the cross-reactivity of related alkaloids.
Materials:
-
Coating Antigen: A conjugate of a tropane alkaloid derivative (e.g., scopolamine-BSA).
-
Antibody: A monoclonal or polyclonal antibody specific to the target tropane alkaloid.
-
Sample/Standard: Solutions of this compound and other tropane alkaloids at known concentrations.
-
Enzyme-labeled Secondary Antibody: An antibody that binds to the primary antibody and is conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).
-
Substrate: A chemical that is converted by the enzyme to produce a detectable signal (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).
-
Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).
-
Wash Buffer: Phosphate-buffered saline with 0.05% Tween 20 (PBST).
-
Blocking Buffer: PBST with 1% Bovine Serum Albumin (BSA).
-
Stop Solution: 2M Sulfuric Acid.
-
Microplate Reader.
Procedure:
-
Coating:
-
Coat the wells of a 96-well microplate with the coating antigen diluted in coating buffer.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add blocking buffer to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition:
-
Add the sample or standard solutions of the tropane alkaloids to the wells.
-
Immediately add the primary antibody to the wells.
-
Incubate for 1-2 hours at room temperature, allowing the free alkaloid in the sample/standard to compete with the coated antigen for antibody binding.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add the enzyme-labeled secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
The signal intensity is inversely proportional to the concentration of the analyte in the sample.
-
A standard curve is generated by plotting the absorbance versus the logarithm of the standard concentrations.
-
The concentration of the analyte in the samples is determined by interpolating their absorbance values on the standard curve.
-
Cross-reactivity is calculated as (IC50 of the target alkaloid / IC50 of the cross-reacting alkaloid) x 100%.
-
Mandatory Visualization
Muscarinic Receptor Signaling Pathways
Tropane alkaloids, including scopine and its derivatives, exert their primary physiological effects by acting as antagonists at muscarinic acetylcholine receptors. These G protein-coupled receptors are classified into five subtypes (M1-M5) which couple to different intracellular signaling pathways. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase.
Caption: Muscarinic receptor signaling pathways and the antagonistic action of tropane alkaloids.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Scopine Hydrochloride
This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of Scopine hydrochloride, tailored for research and drug development professionals. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4) : Harmful if swallowed.[1]
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[1][2]
-
Reproductive Toxicity (Category 2) : Suspected of damaging fertility or the unborn child.[2][3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required PPE for handling this compound.[1][3][5]
| Protection Type | Equipment | Specification | Purpose |
| Eye and Face Protection | Safety Goggles with Side-Shields | ANSI Z87.1 Compliant | Protects against splashes and airborne particles.[1][5] |
| Face Shield | Worn over safety goggles | Recommended for large quantities or high splash risk procedures.[5] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Protects skin from direct contact. Consult manufacturer for chemical compatibility.[3][5] |
| Body Protection | Laboratory Coat | Fully buttoned, long-sleeved | Prevents contamination of personal clothing.[5] |
| Impervious Clothing | As needed | For large-scale operations or significant spill risk.[1][3] | |
| Respiratory Protection | NIOSH-Approved Respirator | N95 or higher | Required when handling powder outside a certified chemical fume hood to prevent inhalation.[5][6] |
Operational Procedures for Safe Handling
All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5]
Step-by-Step Handling Protocol:
-
Preparation :
-
Weighing and Aliquoting (Powder) :
-
Dissolving and Solution Handling :
-
Add solvent to the solid slowly to prevent splashing.
-
If sonication is required, ensure the container is securely capped.
-
When transferring solutions, use appropriate volumetric glassware and pipettes.
-
-
Post-Handling :
Emergency and First Aid Procedures
Immediate action is required in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek prompt medical attention.[1][6][7] |
| Skin Contact | Rinse skin thoroughly with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention.[1][8][9] |
| Inhalation | Relocate to fresh air immediately. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1][6][9] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][6][8] |
Storage and Spill Management
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3]
-
Keep away from direct sunlight and sources of ignition.[1]
-
The storage area should be secure and accessible only to authorized personnel.[3][5]
Accidental Release Measures:
-
Evacuate : Evacuate non-essential personnel from the spill area.[1][6]
-
Contain : Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Clean-up :
-
Wear full personal protective equipment.[1]
-
For solids, sweep up and shovel into a suitable, closed container for disposal. Avoid creating dust.[6]
-
For solutions, absorb with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]
-
Decontaminate the spill area and equipment by scrubbing with alcohol.[1]
-
-
Dispose : Dispose of all contaminated materials as hazardous waste according to regulations.[1]
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Waste Segregation : Collect all this compound waste, including unused compound, solutions, and contaminated materials (e.g., pipette tips, gloves, weigh paper), in a designated, properly labeled hazardous waste container.[10]
-
Labeling : The container must be clearly labeled as "Hazardous Waste: this compound" with appropriate hazard symbols.[10]
-
Storage of Waste : Store the sealed waste container in a secure, designated area away from incompatible materials.[10]
-
Disposal Method : The primary method for disposal is through a licensed hazardous waste management company.[10] Follow all local, state, and federal regulations for hazardous waste disposal and consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.[5][10]
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound or Scopine HCl Manufacturers, with SDS [mubychem.com]
- 3. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. capotchem.com [capotchem.com]
- 7. poison.org [poison.org]
- 8. poisons.co.nz [poisons.co.nz]
- 9. What You Can Do | Poison Help [poisonhelp.hrsa.gov]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
